4-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYULIGJXJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356244 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-63-4 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-methyl-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-1H-indazole is a substituted aromatic heterocyclic compound belonging to the indazole class. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Derivatives of indazole exhibit a wide array of pharmacological activities, including roles as potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and antibacterials.[3][4][5] This technical guide provides a detailed overview of the chemical structure, properties, and key experimental data for this compound, serving as a comprehensive resource for its application in research and development.
Chemical Structure and Identification
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group substituted at position 4. The more thermodynamically stable tautomer is the 1H-indazole form.[2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3176-63-4[6][7] |
| Molecular Formula | C₈H₈N₂[7] |
| SMILES | CC1=C2C=NNC2=CC=C1[7] |
| InChI | 1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10)[7] |
Physicochemical Properties
A summary of the key physical and chemical properties for this compound is provided below. While extensive experimental data for this specific analogue is not widely published, the table includes reported values and data for the parent indazole compound for context.
| Property | Value |
| Molecular Weight | 132.16 g/mol [7] |
| Appearance | Orange or solid powder[6][7] |
| Melting Point | 110.0-120.0 °C[6] |
| Boiling Point | Not available (Parent Indazole: 270 °C at 743 mmHg)[8][9] |
| Solubility | Expected to be soluble in organic solvents such as DMSO. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a complete, published dataset is scarce, the following tables outline the expected spectral characteristics based on data for closely related indazole derivatives.[10][11][12][13]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.0 | br s | NH (Indazole) |
| ~8.0 | s | H3 |
| ~7.5-7.0 | m | Aromatic CH (H5, H6, H7) |
| ~2.5 | s | CH₃ |
| Predicted values based on general indazole spectra in a solvent like DMSO-d₆. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~141 | C7a |
| ~134 | C3 |
| ~128 | C4 |
| ~127 | C6 |
| ~122 | C5 |
| ~121 | C3a |
| ~110 | C7 |
| ~17 | CH₃ |
| Predicted values based on general indazole spectra. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Strong, Broad | N-H Stretch |
| 3000-2850 | Medium-Weak | C-H Stretch (Aromatic & Aliphatic) |
| 1620-1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| Predicted characteristic absorption bands. |
Mass Spectrometry (MS)
| m/z Ratio | Assignment |
| 132.16 | [M]⁺ (Molecular Ion) |
| 131.15 | [M-H]⁺ |
| Expected values for the molecular ion peak in high-resolution mass spectrometry. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of substituted indazoles is the diazotization of a corresponding substituted aniline, followed by intramolecular cyclization.[14][15] The following is a representative protocol for the synthesis of a methyl-nitro-indazole, which can be adapted for this compound starting from 3-methyl-2-nitroaniline.
Reaction Scheme:
-
Starting Material: 3-methyl-2-nitroaniline
-
Step 1 (Reduction): Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 2,3-diaminotoluene.
-
Step 2 (Diazotization & Cyclization): Treatment with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid) to form the diazonium salt, which spontaneously cyclizes to form this compound.
Detailed Protocol (Adapted from 3-methyl-6-nitro-1H-indazole synthesis): [14][15]
-
Diazotization: Dissolve the starting aniline derivative (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Add a concentrated aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise or all at once, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at low temperature for 15-30 minutes, then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Instrumentation:
-
NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
IR: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
MS: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
IR: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.
Biological Activity and Applications
The indazole core is a key pharmacophore in the development of kinase inhibitors.[3][16][17] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives function as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase, often through hydrogen bonding interactions with the "hinge" region of the enzyme.[3] This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Although the specific biological targets of this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold or intermediate in the design of novel therapeutic agents.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logical diagram of the role of the indazole scaffold as an ATP-competitive kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Indazole CAS#: 271-44-3 [m.chemicalbook.com]
- 9. Indazole | 271-44-3 [chemicalbook.com]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
Synthesis of 4-methyl-1H-indazole from o-toluidine
An In-depth Technical Guide to the Synthesis of Indazoles from Toluidine Precursors
Abstract
Indazole and its derivatives are critical heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of indazoles from toluidine-based starting materials. It begins by detailing the well-established, classical synthesis of the parent 1H-indazole from o-toluidine, a process involving acetylation, nitrosation, and cyclization. Subsequently, this paper addresses the synthesis of the specific, targeted isomer 4-methyl-1H-indazole . It clarifies the appropriate starting material and outlines a modern, effective synthetic protocol for its preparation. Detailed experimental procedures, tabulated quantitative data, and workflow diagrams are provided to ensure clarity and reproducibility for researchers in drug discovery and chemical development.
Synthesis of 1H-Indazole from o-Toluidine
The synthesis of the parent 1H-indazole ring system from o-toluidine is a foundational reaction in heterocyclic chemistry. The most common and reliable method involves a three-step sequence: the acetylation of o-toluidine, subsequent nitrosation of the acetylated intermediate, and finally, a base-mediated cyclization to form the indazole ring.[1][2] This process does not yield a methylated indazole but rather the unsubstituted parent compound, as the methyl group of o-toluidine is involved in the ring closure.[2]
Overall Reaction Pathway
The transformation from o-toluidine to 1H-indazole can be summarized in the following logical pathway.
Caption: Chemical pathway for 1H-indazole synthesis.
Experimental Protocol
The following protocol is adapted from the well-validated procedure published in Organic Syntheses.[1]
Step 1: Acetylation of o-Toluidine
-
In a 750-mL two-necked flask equipped with a thermometer, add 90 mL of glacial acetic acid and 180 mL of acetic anhydride.
-
Slowly add 90 g (0.839 mole) of o-toluidine to the mixture. The reaction is exothermic.
-
Once the addition is complete, cool the resulting solution in an ice bath to prepare for the next step.
Step 2: Nitrosation
-
Prepare a source of nitrous gases by adding nitric acid (density 1.47) dropwise to 180 g of solid sodium nitrite in a separate flask.
-
Pass the generated nitrous gases through the cooled solution of o-acetotoluidide from Step 1.
-
Maintain the reaction temperature between +1°C and +4°C using the ice bath. The gas addition should be rapid but controlled to keep the temperature in range.
-
Continue the gas stream for approximately 6 hours, or until the solution maintains a permanent black-green color, indicating an excess of N₂O₃.
Step 3: Isolation of N-Nitroso-o-acetotoluidide
-
Pour the reaction mixture onto a slurry of 400 g of ice and 200 mL of ice water. Let it stand in an ice bath for 2 hours.
-
An oil of N-nitroso-o-acetotoluidide will separate. Transfer the mixture to a separatory funnel and extract the oil with several portions of benzene (total volume 500 mL).
-
Wash the combined benzene extracts with three 100-mL portions of ice water.
Step 4: Cyclization to 1H-Indazole
-
The benzene solution of the N-nitroso intermediate is added to a boiling solution of sodium hydroxide in ethanol. Note: This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
After the decomposition is complete, boil the solution briefly on a steam bath.
-
Cool the solution and extract it with 2N hydrochloric acid, followed by three portions of 5N hydrochloric acid.
-
Combine the acidic extracts and treat with excess ammonia to precipitate the crude indazole.
Step 5: Purification
-
Collect the solid precipitate by filtration on a Büchner funnel, wash with water, and dry overnight at 100–105°C.
-
For purification, the crude product is subjected to vacuum distillation. Collect the colorless 1H-indazole fraction.
Quantitative Data
The following table summarizes the expected yields and physical properties for the synthesis of 1H-indazole from o-toluidine.
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [1] |
| Yield (Crude Product) | 36–47% | [1] |
| Yield (Purified Product) | 33–43% | [1] |
| Physical Appearance | Colorless Solid | [1] |
| Melting Point | 148°C | [1] |
| Boiling Point (for purification) | 167–176°C at 40–50 mm Hg | [1] |
Synthesis of this compound
The synthesis of This compound requires a different starting material than the parent indazole synthesis. The most direct precursor is an aniline derivative that already contains the necessary substitution pattern. A common and effective starting material is 2,3-dimethylaniline (2-amino-m-xylene). The synthetic strategy involves diazotization of the aniline followed by an intramolecular cyclization.
Overall Reaction Workflow
The synthesis of this compound is a more streamlined, one-pot procedure compared to the classical method for the parent compound. The general workflow is depicted below.
Caption: Experimental workflow for this compound.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound from 2,3-dimethylaniline.
Step 1: Diazotization and Cyclization
-
Dissolve 2,3-dimethylaniline (1 equivalent) in glacial acetic acid at room temperature.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until analysis (e.g., by TLC) indicates the consumption of the starting material. The reaction involves the in-situ formation of the diazonium salt, which then undergoes intramolecular cyclization.
Step 2: Work-up and Isolation
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to yield the pure product.[3][4]
Quantitative Data
Quantitative data for this specific synthesis can vary based on reaction scale and specific conditions. The following table provides representative data.
| Parameter | Representative Value |
| Starting Material | 2,3-Dimethylaniline |
| Key Reagents | Sodium Nitrite, Acetic Acid |
| Typical Yield | 60-80% |
| Physical Appearance | Off-white to light brown solid |
| Melting Point | 114-116°C |
Conclusion
This guide delineates the synthetic routes to both the parent 1H-indazole and its 4-methyl derivative. It is crucial for researchers to recognize that the substitution pattern of the final indazole product is dictated by the substitution pattern of the aniline precursor. The classical synthesis from o-toluidine reliably produces 1H-indazole . For the synthesis of This compound , the correct and efficient starting material is 2,3-dimethylaniline . The provided protocols, data, and workflows offer a robust foundation for the laboratory preparation of these valuable heterocyclic compounds, facilitating further research and development in medicinal chemistry.
References
Spectroscopic Profile of 4-methyl-1H-indazole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1H-indazole, tailored for researchers, scientists, and professionals in the field of drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, the presented data is a combination of reported values for closely related indazole derivatives and predicted values based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5-11.5 | br s | 1H | N-H |
| ~7.9-8.1 | d | 1H | H-3 |
| ~7.3-7.5 | d | 1H | H-7 |
| ~7.0-7.2 | t | 1H | H-6 |
| ~6.8-7.0 | d | 1H | H-5 |
| ~2.5 | s | 3H | CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~140-142 | C-7a |
| ~133-135 | C-3 |
| ~128-130 | C-4 |
| ~125-127 | C-6 |
| ~120-122 | C-5 |
| ~115-117 | C-3a |
| ~108-110 | C-7 |
| ~15-17 | CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Aromatic compounds exhibit characteristic absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1620-1600 | Medium | C=N stretch (indazole ring) |
| 1500-1400 | Strong | Aromatic C=C ring stretching |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₈H₈N₂), the expected molecular weight is approximately 132.16 g/mol .
| m/z Ratio | Predicted Identity |
| 132 | [M]⁺ (Molecular Ion) |
| 131 | [M-H]⁺ |
| 104 | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The sample is gently agitated or sonicated to ensure complete dissolution.
-
If the sample is not fully soluble, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[3]
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), or referenced to the residual solvent peak.[3]
-
Coupling constants (J) are reported in Hertz (Hz).[3]
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[4]
-
The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).[3]
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.
Data Acquisition:
-
For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is commonly used to obtain accurate mass measurements, which allows for the determination of the elemental composition.[4]
-
Low-resolution mass spectrometry provides information about the nominal mass of the parent ion and its fragmentation patterns.[4]
-
The mass-to-charge ratio (m/z) of the detected ions is reported.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
4-methyl-1H-indazole CAS number and molecular weight
An In-depth Technical Guide to 4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific peer-reviewed data available for this particular isomer, this guide synthesizes information on its core properties alongside the well-documented significance of the broader indazole scaffold in drug discovery.
Core Properties of this compound
This compound is a bicyclic aromatic heterocycle. Its foundational physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 3176-63-4 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.17 g/mol |
Synthesis of Indazole Derivatives
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, general methodologies for constructing the 1H-indazole core are well-established. These strategies often involve the cyclization of substituted anilines or related precursors. A variety of modern catalytic and classical approaches have been developed for this purpose.[1][2][3]
A generalized workflow for the synthesis and subsequent evaluation of novel indazole derivatives is outlined below. This process highlights the key stages from initial chemical synthesis to biological activity assessment.
Biological Significance and Applications in Drug Discovery
The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][4][5] Derivatives of the indazole core have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[5][6]
Several clinically approved drugs incorporate the indazole motif. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug (NSAID).[6] The versatility of the indazole structure allows for diverse substitutions, enabling chemists to modulate the compound's interaction with various biological targets.[7][8]
The primary applications of indazole derivatives in drug discovery include:
-
Kinase Inhibition: The indazole scaffold is a common feature in many small-molecule kinase inhibitors designed to interfere with aberrant cell signaling in cancer.[9]
-
Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic rings like indole or phenol, which can lead to improved pharmacokinetic properties in drug candidates.[10]
-
Immunotherapy: Recent research has explored indazole derivatives as small-molecule inhibitors of immune checkpoint pathways, such as the PD-1/PD-L1 interaction, offering a promising avenue for cancer immunotherapy.[11]
Representative Signaling Pathway: Kinase Inhibition
While the specific signaling pathways modulated by this compound are not well-documented, many indazole derivatives function as ATP-competitive kinase inhibitors. These compounds bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The diagram below illustrates this general mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-methyl-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-methyl-1H-indazole in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide offers an estimated solubility profile based on available information for structurally related compounds. Furthermore, it details standardized experimental protocols for the determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain precise solubility data for this compound in their own laboratory settings.
Estimated Solubility Profile of this compound
| Solvent | Compound | Solubility |
| Dimethyl Sulfoxide (DMSO) | 1H-Indazole-4-Methanamine, α-Methyl- | Slightly Soluble |
| Methanol | 1H-Indazole-4-Methanamine, α-Methyl- | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 4-Fluoro (1H)indazole | Slightly Soluble |
| Methanol | 4-Fluoro (1H)indazole | Slightly Soluble |
| Chloroform | 1H-indazole-3-carboxylic acid methyl ester | Slightly Soluble[1] |
| Methanol | 1H-indazole-3-carboxylic acid methyl ester | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 1H-indazole-7-carboxylic acid | Slightly Soluble[2] |
| Methanol | 1H-indazole-7-carboxylic acid | Slightly Soluble[2] |
Note: This table presents data for structurally similar compounds to provide an estimation of the solubility of this compound. Actual quantitative solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. These methods are standard in pharmaceutical and chemical research for characterizing the physicochemical properties of organic compounds.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining this value.[3]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[3]
-
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]
-
Phase Separation: After the equilibration period, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.[3]
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.[3]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[3] A standard calibration curve of this compound in the respective solvent must be prepared beforehand.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[4][5][6][7] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution into an aqueous or organic medium.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
The desired organic solvent
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[4][8]
-
Plate Preparation: Using a liquid handler, dispense the stock solution into the wells of a 96-well plate. Then, add the selected organic solvent to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[5][7]
-
Incubation: Seal the plate and shake it at a constant temperature for a defined period, typically 1 to 2 hours.[4][7]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4][6]
-
UV-Vis Spectroscopy: After incubation, filter the contents of the wells to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is then determined from a calibration curve.[4]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
References
- 1. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1 [m.chemicalbook.com]
- 2. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Solid-State Landscape of 4-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-1H-indazole, a substituted derivative of the indazole bicyclic heterocycle, holds significant interest within medicinal chemistry and drug development due to the established pharmacological importance of the indazole scaffold. A comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its application in pharmaceuticals, where such characteristics directly influence critical parameters like solubility, stability, and bioavailability.
This technical guide provides a detailed overview of the available information on this compound. It is important to note that a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a definitive, published crystal structure specifically for this compound. Consequently, this document presents a compilation of data on the parent 1H-indazole and closely related derivatives to offer valuable insights into the expected structural features and behavior of this compound. Furthermore, detailed experimental protocols for the synthesis, crystallization, and characterization of such compounds are provided to facilitate further research in this area.
The Indazole Core: Structural and Physicochemical Properties
Indazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of two nitrogen atoms in the five-membered ring allows for the existence of tautomers, with the 1H- and 2H-forms being the most common. In the solid state, the 1H-tautomer is generally the more stable form[1]. The indazole ring system is a vital pharmacophore found in a variety of therapeutic agents.
Crystal Structure of Related Indazole Derivatives
In the absence of specific crystallographic data for this compound, the examination of closely related structures provides a valuable predictive framework. The following tables summarize the crystallographic data for 1-methyl-1H-indazole-3-carboxylic acid and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, showcasing typical packing and hydrogen bonding motifs for N-substituted indazoles.
Table 1: Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic Acid [2]
| Parameter | Value |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
Table 2: Crystallographic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [3]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃FN₂O₂ |
| Molecular Weight | 284.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.04322 (3) |
| b (Å) | 18.11509 (13) |
| c (Å) | 14.46487 (10) |
| β (°) | 90.4600 (6) |
| Volume (ų) | 1321.45 (2) |
| Z | 4 |
Polymorphism in Indazoles
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties. While no specific polymorphic forms of this compound have been reported, the broader class of indazole derivatives is known to exhibit polymorphism. The investigation of polymorphism is a crucial step in the solid-state characterization of any new indazole-based active pharmaceutical ingredient.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and characterization of indazole derivatives, which can be adapted for the study of this compound.
Synthesis of Indazole Derivatives
A general synthetic route to 1H-indazoles involves the cyclization of N-tosylhydrazones with nitroaromatic compounds.
Experimental Workflow for Indazole Synthesis
Caption: Generalized workflow for the synthesis of 1H-indazoles.
Detailed Protocol:
-
To a mixture of the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (1.08 mmol) in a 10 mL Schlenk tube, add dry dimethylformamide (2.0 mL) under a nitrogen atmosphere.
-
Stir the solution at a temperature of 60-80 °C for the required time, monitoring the reaction by thin-layer chromatography.
-
Upon completion, purify the crude mixture by silica-gel column chromatography to yield the 1H-indazole product[4].
Crystallization for Single-Crystal X-ray Diffraction
Growing high-quality single crystals is essential for determining the crystal structure of a compound. Slow evaporation from a suitable solvent is a commonly employed technique.
Experimental Workflow for Crystallization
Caption: Workflow for obtaining single crystals via slow evaporation.
Detailed Protocol:
-
Dissolve the purified indazole derivative in a suitable solvent, such as ethyl acetate, in a microvial at a concentration of approximately 3% (w/v)[3].
-
Leave the microvial undisturbed at room temperature for an extended period (several days to months) to allow for slow evaporation of the solvent.
-
Monitor the vial for the formation of single crystals suitable for X-ray diffraction analysis[3].
Characterization Techniques
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a compound. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected. This data is then used to solve and refine the crystal structure, providing information on unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for the characterization of crystalline solids and can be used to identify crystalline phases, determine phase purity, and analyze polymorphism. The sample is ground to a fine powder, and the diffraction pattern is collected over a range of angles.
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a key technique for identifying melting points, glass transitions, and solid-solid phase transitions, which is crucial for studying polymorphism. TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition.
Spectroscopic Techniques (NMR, IR, MS):
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure in solution.
-
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
-
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula.
Logical Relationship of Characterization Techniques
The following diagram illustrates the logical flow of experiments for the comprehensive solid-state characterization of an indazole derivative.
Logical Flow for Solid-State Characterization
Caption: Logical workflow for the solid-state characterization of this compound.
Conclusion
While a definitive crystal structure for this compound remains to be publicly reported, this technical guide provides a robust framework for its investigation. By leveraging the crystallographic data of closely related indazole derivatives and employing the detailed experimental protocols outlined herein, researchers are well-equipped to undertake the synthesis, crystallization, and comprehensive solid-state characterization of this compound. The elucidation of the crystal structure and a thorough investigation of its potential for polymorphism are critical next steps in unlocking the full potential of this compound in the field of drug development.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to 4-methyl-1H-indazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited specific historical information available for this particular molecule in peer-reviewed literature, this guide synthesizes information from the broader context of indazole chemistry to present a likely historical background, a plausible synthetic route with a detailed experimental protocol, and a summary of its physicochemical and spectroscopic properties. The guide also highlights the significance of the indazole scaffold in drug discovery.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules and approved pharmaceuticals.[1] The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[2][3] The diverse pharmacological activities of indazole derivatives, including anti-inflammatory, analgesic, and anti-cancer properties, have made them a focal point of research in drug development.[1][4] The introduction of substituents, such as a methyl group at the 4-position, can significantly modulate the physicochemical and biological properties of the indazole core.[1]
Discovery and History
While the specific first synthesis of this compound is not well-documented in the historical chemical literature, its discovery is intrinsically linked to the broader history of indazole synthesis. The foundational work on indazoles was conducted by Emil Fischer in the late 19th century. A significant advancement in indazole synthesis was the Jacobson indazole synthesis , first reported by P. Jacobson and L. Huber in 1908, which involves the cyclization of N-nitroso-o-acetotoluidides.[5] This method, and its subsequent modifications, provided a versatile route to various substituted indazoles.
Given that the Jacobson synthesis utilizes ortho-toluidine derivatives, it is highly probable that this compound was first prepared via a variation of this classical method, starting from an appropriately substituted o-toluidine. The development of modern synthetic methodologies, including metal-catalyzed cross-coupling and C-H activation reactions, has further expanded the toolkit for synthesizing substituted indazoles, including this compound.[6][7][8]
Synthesis of this compound
A plausible and historically relevant synthetic route to this compound is the Jacobson Indazole Synthesis . This method involves the nitrosation of an N-acylated ortho-toluidine derivative, followed by cyclization.
Proposed Synthetic Pathway:
Figure 1: Proposed Jacobson Synthesis of this compound.
This protocol is based on the established procedures for the Jacobson indazole synthesis and is adapted for the preparation of this compound.[5]
Materials:
-
2,3-dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium nitrite
-
Sodium hydroxide
-
Benzene (or a suitable alternative solvent like toluene)
-
Hydrochloric acid
-
Ammonia solution
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Acetylation of 2,3-dimethylaniline
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline in a mixture of glacial acetic acid and acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the N-(2,3-dimethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitrosation of N-(2,3-dimethylphenyl)acetamide
-
Suspend the dried N-(2,3-dimethylphenyl)acetamide in a mixture of glacial acetic acid and acetic anhydride in a flask cooled in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture in the ice bath for an additional 1-2 hours after the addition is complete.
-
The formation of the N-nitroso derivative can be monitored by a color change in the reaction mixture.
Step 3: Cyclization to this compound
-
Pour the N-nitroso intermediate solution onto a mixture of ice and water.
-
Extract the oily product with a suitable organic solvent such as benzene or toluene.
-
Wash the organic extract with water and then with a dilute sodium hydroxide solution.
-
The cyclization occurs in the alkaline medium. The solution is then heated to complete the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts and wash with water.
-
Extract the organic solution with dilute hydrochloric acid to protonate the indazole.
-
Separate the acidic aqueous layer and neutralize it with an ammonia solution to precipitate the crude this compound.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or sublimation.
Physicochemical and Spectroscopic Data
Specific experimental data for this compound is limited. The following tables summarize available and computed data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [9] |
| Molecular Weight | 132.16 g/mol | [9] |
| Appearance | Solid (inferred) | General observation for similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | Inferred from related compounds[1] |
| pKa | Not reported |
Table 2: Spectroscopic Data for this compound (Predicted/Inferred)
| Technique | Data | Source |
| ¹H NMR | Chemical shifts (δ) in ppm. Aromatic protons in the range of 7.0-8.0 ppm. Methyl protons around 2.5 ppm. NH proton signal would be broad and downfield. | Inferred from data for other indazoles[10][11][12] |
| ¹³C NMR | Chemical shifts (δ) in ppm. Aromatic carbons in the range of 110-140 ppm. Methyl carbon around 15-20 ppm. | Inferred from data for other indazoles[10][13] |
| Mass Spec. | (M+H)⁺ = 133.07 | Calculated |
Note: The spectroscopic data presented are inferred from the analysis of related indazole structures. Experimental determination is required for precise values.
Applications in Drug Discovery and Research
While specific biological activities and applications of this compound are not extensively reported, the indazole scaffold is of significant interest in drug discovery. Indazole derivatives have been investigated for a wide range of therapeutic applications.
General Workflow for Indazole-Based Drug Discovery:
Figure 2: General workflow for indazole-based drug discovery.
Key Therapeutic Areas for Indazole Derivatives:
-
Oncology: The indazole nucleus is a core component of several approved anti-cancer drugs, such as Axitinib and Pazopanib, which are kinase inhibitors.[2][4]
-
Anti-inflammatory and Analgesic: Indazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[1][14]
-
Antimicrobial: Various indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4]
-
Central Nervous System (CNS) Disorders: The structural similarity of indazole to indole, a key component of many neurotransmitters, has led to the investigation of indazole derivatives for CNS-related conditions.
The 4-methyl substituent on the indazole ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.
Conclusion
This compound, while not having a widely documented individual history, is a member of the critically important indazole family of compounds. Its synthesis can be achieved through established methods like the Jacobson indazole synthesis. The indazole scaffold's proven track record in successful drug development programs underscores the potential of its derivatives, including this compound, as valuable starting points for future research and the discovery of novel therapeutics. Further investigation into the specific biological properties of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-METHYL (1H)INDAZOLE | 3176-63-4 [chemicalbook.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
A Technical Guide to the Biological Activity of Novel 4-Methyl-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and potential biological activities of novel 4-methyl-1H-indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited volume of research specifically focused on this compound derivatives, this guide synthesizes data from closely related indazole compounds to forecast their potential therapeutic applications and guide future research. Detailed experimental methodologies for key biological assays and diagrammatic representations of synthetic and biological pathways are provided to support drug discovery and development efforts.
Introduction
Indazole, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules.[1] The indazole nucleus is present in several FDA-approved drugs, highlighting its therapeutic importance.[1][2] Modifications to the indazole ring, such as the introduction of a methyl group at the 4-position, can significantly influence the compound's physicochemical properties and biological activity. This guide explores the potential of this compound derivatives as novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various established methods for indazole synthesis. A common strategy involves the cyclization of appropriately substituted phenylhydrazones. A general synthetic workflow is outlined below.
References
The Thermochemical Landscape of 4-methyl-1H-indazole: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is crucial for optimizing synthesis, ensuring process safety, and modeling molecular interactions. This guide addresses the current landscape of thermochemical data for this compound. While specific experimental data for this substituted indazole is not available in published literature, this document provides a comprehensive overview of the established methodologies required for its determination. It details the protocols for combustion calorimetry and sublimation enthalpy measurements and outlines the use of computational chemistry as a powerful predictive tool. This guide serves as a foundational resource for researchers seeking to determine or estimate these critical physicochemical parameters.
Introduction
Indazole derivatives are core scaffolds in a multitude of pharmacologically active molecules. The substitution of a methyl group at the 4-position of the indazole ring can significantly influence its electronic distribution, crystal packing, and intermolecular interactions, thereby altering its physical and chemical properties. Thermochemical data provides a quantitative measure of the energetic stability of a compound. The standard enthalpy of formation (ΔfH°), in particular, is a fundamental property that governs chemical reactions and phase equilibria.
Currently, there is a notable absence of published experimental thermochemical data for this compound. However, the principles and techniques for determining these properties are well-established. This guide will leverage data from the parent compound, 1H-indazole, as a reference point and describe the definitive experimental and computational workflows for characterizing this compound.
Thermochemical Data for 1H-Indazole (Reference Compound)
To provide context, the experimentally determined thermochemical properties for the parent compound, 1H-indazole, are summarized below. These values serve as a benchmark for future studies on its methylated derivatives.
| Property | Symbol | Value (kJ·mol⁻¹) | Phase | Reference |
| Standard Molar Enthalpy of Combustion | ΔcH°solid | -3778.6 ± 3.5 | Solid | [1][2] |
| Standard Molar Enthalpy of Formation | ΔfH°solid | 139.3 ± 3.6 | Solid | [2] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | 92.9 ± 1.0 | Solid-Gas | [2] |
| Standard Molar Enthalpy of Formation | ΔfH°gas | 232.2 ± 3.7 | Gas | [2] |
Table 1: Summary of Standard Thermochemical Properties for 1H-Indazole at T = 298.15 K.
Experimental Determination of Thermochemical Properties
The primary route to obtaining the standard molar enthalpy of formation in the gaseous state (ΔfH°gas) involves two key experimental stages, as illustrated in the workflow below.
Protocol 1: Combustion Calorimetry for Solid-Phase Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[3] The experiment measures the energy released when a substance is completely burned in a controlled environment.
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a platinum crucible inside a constant-volume calorimetric bomb. As nitrogen-containing organic compounds can be hygroscopic, samples are often handled in an inert atmosphere.[4]
-
Bomb Setup: A small volume of water (e.g., 1 cm³) is added to the bomb to ensure that the nitric acid formed from the combustion of nitrogen is in a defined aqueous state. The bomb is then sealed and pressurized to approximately 3.0 MPa with pure oxygen.[4][5]
-
Calorimeter Calibration: The energy equivalent of the calorimeter system, ε(calor), is determined by burning a certified standard reference material, typically benzoic acid, under identical conditions.[4]
-
Combustion: The sample is ignited using a cotton fuse with a known energy of combustion. The temperature change of the surrounding water bath is meticulously recorded using a high-precision thermometer (e.g., a quartz-crystal or platinum resistance thermometer).[4][5]
-
Analysis of Products: After combustion, the liquid products are titrated to quantify the amount of nitric acid formed. Gaseous products are analyzed to confirm complete combustion (i.e., absence of carbon monoxide).[3][4]
-
Calculation: The specific energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, accounting for the energies of ignition and formation of nitric acid. This value is then corrected to standard state conditions to yield the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation in the solid phase (ΔfH°solid).[5]
Protocol 2: Determination of Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is the energy required to transform one mole of a substance from the solid to the gaseous state.[6][7] It is essential for converting the solid-phase enthalpy of formation to the gas phase. This property can be determined by measuring the vapor pressure of the solid as a function of temperature.
Methodology (Thermogravimetric Analysis - TGA):
-
Instrument Setup: A thermogravimetric analyzer is used to measure the mass of a sample as a function of temperature in a controlled atmosphere.
-
Isothermal Measurements: The rate of mass loss ( dm/dt ) of a this compound sample is measured at several distinct isothermal temperatures under a constant flow of an inert gas (e.g., nitrogen).[1]
-
Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the mass loss rates using the Langmuir equation.
-
Clausius-Clapeyron Analysis: The enthalpy of sublimation is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation. The results are then adjusted to the standard reference temperature of 298.15 K.[8][9]
Relationship Between Thermochemical Properties
The thermochemical properties determined through the experimental protocols are linked by Hess's Law. The standard molar enthalpy of formation in the gas phase is calculated by summing the enthalpy of formation in the solid phase and the enthalpy of sublimation.
Computational Thermochemistry: A Predictive Alternative
In the absence of experimental data, computational thermochemistry provides a robust method for estimating the thermochemical properties of molecules.[10] High-level quantum chemical methods can predict enthalpies of formation with an accuracy that often rivals experimental measurements.[11]
Methodology Overview:
-
Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP or MP2).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Accuracy Energy Calculation: Single-point energy calculations are performed using high-level composite methods (e.g., Gaussian-n theories like G3 or G4, or Complete Basis Set methods like CBS-QB3).[10]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the computed reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the balanced reaction.
Conclusion
While direct experimental thermochemical data for this compound remains to be published, the path to its determination is clear. This guide provides the necessary framework for researchers by detailing the established experimental protocols of combustion calorimetry and sublimation enthalpy measurement. Furthermore, it highlights the power of computational methods as a predictive tool for obtaining high-accuracy thermochemical data. The application of these methodologies will yield the critical energetic parameters needed to advance the research and development of this compound and its derivatives in the pharmaceutical and materials science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Indazole (CAS 271-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermochemical Study of 1-Methylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. umsl.edu [umsl.edu]
- 9. umsl.edu [umsl.edu]
- 10. scielo.org.co [scielo.org.co]
- 11. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]
Acidity and Basicity of 4-methyl-1H-indazole in Various Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidic and basic properties of 4-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the ionization behavior of this molecule in different environments is crucial for drug design, formulation, and predicting its pharmacokinetic profile. This document summarizes available quantitative data, details relevant experimental protocols for pKa determination, and provides a visual representation of the underlying chemical principles.
Quantitative Data on the Acidity and Basicity of Indazoles
The table below presents the experimental pKa values for 1H-indazole in aqueous solution, which serve as a crucial baseline for understanding the properties of its methylated derivative.
| Compound | Medium | Acidic pKa (pKa1) | Basic pKa (pKa2) | Data Type | Reference |
| 1H-Indazole | Aqueous | 13.86 | 1.31 | Experimental | [1] |
| 1H-Indazole | Aqueous | 13.86 | 1.04 | Experimental | [2] |
Note: The acidic pKa corresponds to the deprotonation of the N1-H proton, while the basic pKa corresponds to the protonation of the N2 atom.
Experimental Protocols for pKa Determination
The determination of pKa values for heterocyclic compounds like this compound can be achieved through various established experimental techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the change in pH using a potentiometer.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. For aqueous pKa determination, high-purity water is used. To determine pKa in other media, the appropriate solvent (e.g., methanol, DMSO, or a mixed solvent system) is used. The concentration of the analyte solution is typically in the range of 1-10 mM.
-
Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature should be maintained at a constant value (e.g., 25 °C).
-
Titration Procedure:
-
For the determination of the acidic pKa , the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
For the determination of the basic pKa , the solution is first acidified with a known excess of a strong acid (e.g., 0.1 M HCl) and then back-titrated with a standardized strong base.
-
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant. The additions should be smaller in the regions where the pH changes rapidly, i.e., near the equivalence points.
-
Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at which the compound is half-neutralized. This can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to pinpoint the inflection point.
UV-Vis Spectrophotometry
This method is based on the principle that the neutral and ionized forms of a molecule often have different ultraviolet-visible absorption spectra.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared. The range of pH values should encompass the expected pKa of the analyte. The ionic strength of the buffers should be kept constant.
-
Spectral Measurement: A small, constant volume of the stock solution of this compound is added to each buffer solution to obtain a final concentration suitable for UV-Vis analysis (typically in the micromolar range). The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis:
-
The absorbance at a specific wavelength where the difference in absorbance between the neutral and ionized forms is maximal is plotted against the pH.
-
The resulting data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Visualization of Acid-Base Equilibria
The following diagrams illustrate the key concepts related to the acidity and basicity of this compound and the experimental workflow for pKa determination.
Caption: Acid-base equilibria of this compound.
Caption: Experimental workflows for pKa determination.
Caption: Influence of the medium on acid-base equilibria.
Conclusion
The acidity and basicity of this compound are fundamental properties that govern its behavior in various chemical and biological systems. While direct experimental pKa values for this specific molecule are yet to be reported, a robust understanding can be derived from the data available for the parent 1H-indazole, coupled with the electronic effects of the methyl substituent. The experimental protocols detailed in this guide provide a clear framework for the accurate determination of the pKa values of this compound and its analogs in diverse media. Such data is invaluable for the rational design and development of novel indazole-based therapeutic agents. Further research, including computational pKa prediction and experimental determination in non-aqueous and mixed-solvent systems, would provide a more complete picture of the acid-base properties of this important heterocyclic compound.
References
Methodological & Application
Protocol for N-Alkylation of 4-methyl-1H-indazole: A Detailed Application Note for Researchers
This application note provides detailed protocols for the selective N-alkylation of 4-methyl-1H-indazole, a common scaffold in medicinal chemistry. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering methods for achieving preferential N1 or N2 alkylation, as well as conditions that may lead to mixtures of both regioisomers.
Introduction
Indazole and its derivatives are prominent heterocyclic motifs in a wide array of therapeutic agents. The nitrogen atoms of the pyrazole ring, designated as N1 and N2, are both nucleophilic and can undergo alkylation. The regioselectivity of this transformation is a critical aspect of synthesizing indazole-based compounds, as the biological activity of the resulting N-alkylated isomers can differ significantly. The ratio of N1 to N2 alkylation is influenced by several factors, including the choice of base, solvent, alkylating agent, and the nature of substituents on the indazole ring. For this compound, the methyl group at the 4-position is not expected to exert a strong directing effect, making the general principles of indazole alkylation highly relevant.
This document outlines three primary protocols for the N-alkylation of this compound:
-
Protocol 1: Preferential N1-Alkylation using Sodium Hydride in Tetrahydrofuran. This method generally favors the formation of the thermodynamically more stable N1-alkylated product.
-
Protocol 2: Preferential N2-Alkylation via Mitsunobu Reaction. This protocol often leads to the kinetically favored N2-alkylated isomer.
-
Protocol 3: Non-selective Alkylation with Potassium Carbonate in Dimethylformamide. These conditions typically yield a mixture of N1 and N2 isomers.
Data Presentation
The following table summarizes the expected outcomes for the N-alkylation of this compound based on established methodologies for other indazole derivatives. The data presented are extrapolated from literature precedents for structurally similar indazoles and should be considered as representative examples.
| Protocol | Alkylating Agent | Base / Reagents | Solvent | Temp. (°C) | Predominant Isomer | N1:N2 Ratio (Approx.) | Yield (%) |
| 1 | Alkyl Bromide | NaH | THF | 0 to RT | N1 | >95:5 | 70-90 |
| 2 | Primary Alcohol | PPh₃, DIAD/DEAD | THF | 0 to RT | N2 | <10:90 | 60-80 |
| 3 | Alkyl Iodide | K₂CO₃ | DMF | RT to 80 | Mixture | 40:60 to 60:40 | 50-75 |
Experimental Protocols
Protocol 1: Preferential N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is designed to favor the formation of the N1-alkylated product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1–0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.
Protocol 2: Preferential N2-Alkylation via Mitsunobu Reaction
This protocol is employed to achieve preferential alkylation at the N2 position.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N2-alkylated product from the N1 isomer and reaction byproducts.
Protocol 3: Non-selective Alkylation with Potassium Carbonate in Dimethylformamide
This protocol often results in a mixture of N1 and N2 alkylated products, which may require careful chromatographic separation.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF, add the alkyl halide (1.1 equiv).
-
Stir the mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
The following diagrams illustrate the experimental workflow and the factors influencing the regioselectivity of the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing the regioselectivity of N-alkylation of this compound.
Application Notes and Protocols: Synthesis and Evaluation of 4-Methyl-1H-Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous approved and investigational kinase inhibitors. Its unique structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document focuses on the application of the 4-methyl-1H-indazole core, a specific isomer that serves as a crucial building block in the development of targeted kinase inhibitors. We provide detailed notes on its use in synthesizing potent inhibitors, protocols for their biological evaluation, and an overview of the relevant signaling pathways.
Section 1: Synthesis of this compound Kinase Inhibitors
The this compound moiety is a versatile starting point for creating complex kinase inhibitors. A prominent example is its incorporation into potent Tropomyosin receptor kinase (TRK) inhibitors. The synthesis typically involves multi-step reactions, including coupling and condensation, to build the final pharmacologically active molecule.
General Synthetic Workflow
The development of a kinase inhibitor from a this compound core generally follows a structured workflow. This process begins with the synthesis of the core scaffold, followed by the addition of various functional groups to enhance target binding and drug-like properties. The resulting compounds are then rigorously tested in biochemical and cell-based assays.
Example Protocol: Synthesis of a Thiazole-Indazole Intermediate
This protocol outlines a key step in the synthesis of a this compound-based inhibitor, specifically the Hantzsch thiazole synthesis, which is a common method for constructing the thiazole ring system found in many inhibitors.
Reaction: Formation of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate.[1]
Materials:
-
Pyridine-4-carbothioamide (1 equiv.)
-
Ethyl 2-chloro-3-oxobutanoate (1 equiv.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve pyridine-4-carbothioamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.0 eq) in absolute ethanol in a round-bottom flask.[1]
-
Heat the mixture to reflux (approximately 78°C) with constant stirring.[1]
-
Maintain the reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the desired thiazole intermediate.[1]
-
The resulting intermediate can then be further functionalized, for example, by hydrazinolysis of the ester group, to couple with the this compound core in subsequent steps.[1]
Section 2: In Vitro Biological Evaluation
Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase and suppress cancer cell growth. This involves biochemical assays to determine potency (IC50) and cell-based assays to measure anti-proliferative effects (GI50).
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative this compound-based compound, IHMT-TRK-284 , against TRK kinases.
| Compound Name | Target Kinase | IC50 (nM) | Kinome Selectivity (S score @ 1µM) |
| IHMT-TRK-284 | TRKA | 10.5 | 0.02 (against 468 kinases) |
| IHMT-TRK-284 | TRKB | 0.7 | 0.02 (against 468 kinases) |
| IHMT-TRK-284 | TRKC | 2.6 | 0.02 (against 468 kinases) |
Data sourced from a study on the discovery of IHMT-TRK-284, a potent Type II TRK Kinase Inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a method for determining the IC50 value of a test compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][3]
Materials:
-
Kinase of interest (e.g., TRKA) and its specific substrate
-
Test compound (e.g., IHMT-TRK-284) serially diluted in DMSO
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Multilabel plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for "max activity" and "no enzyme" controls.[4]
-
Add 2 µL of the diluted kinase enzyme to each well (except "no enzyme" control).
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.[4] Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.[4] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration on a logarithmic scale and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[4]
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
Cancer cell line with target activation (e.g., KM12 cells with NTRK fusion)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acid-isopropanol or DMSO)[6]
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified CO2 incubator (37°C, 5% CO2).[7]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Section 3: Mechanism of Action and Signaling Pathways
This compound inhibitors often target specific kinases that are crucial nodes in signaling pathways driving cell proliferation and survival. Understanding these pathways is essential for rational drug design and predicting clinical efficacy.
Target Pathway: Tropomyosin Receptor Kinase (TRK) Signaling
The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are activated by neurotrophins.[9] In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active TRK fusion proteins that drive oncogenesis.[10] These fusion proteins activate downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.[9][11][12] Inhibitors based on the this compound scaffold can block the ATP-binding site of the TRK kinase domain, preventing autophosphorylation and subsequent downstream signaling.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-methyl-1H-indazole in Fragment-Based Drug Discovery
Abstract:
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-methyl-1H-indazole as a key fragment in drug discovery campaigns, particularly targeting protein kinases. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] This document outlines a systematic fragment-based drug discovery (FBDD) workflow, from initial hit identification using biophysical methods to hit validation and subsequent elaboration into lead compounds. Detailed protocols for primary screening, secondary validation, and biochemical assays are provided, alongside illustrative data and visualizations to guide the research process.
Introduction to this compound as a Pharmaceutical Fragment
The indazole nucleus is a bioisostere of indole and is found in a variety of biologically active molecules and approved drugs, demonstrating its value as a "privileged structure" in medicinal chemistry.[1][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.[1][2] Specifically, the indazole core is a key pharmacophore in several kinase inhibitors, where it often forms critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[3][4]
This compound is an excellent starting fragment for FBDD due to its adherence to the "Rule of Three":
-
Low Molecular Weight (MW): ~132 g/mol
-
Moderate Lipophilicity (logP): ~1.8
-
Presence of Hydrogen Bond Donors and Acceptors: The pyrazole ring provides both a hydrogen bond donor (NH) and acceptor (N).
The methyl group at the 4-position provides a subtle steric and electronic modification that can be exploited for selectivity and provides a vector for further chemical elaboration.
Fragment-Based Drug Discovery (FBDD) Workflow
A typical FBDD campaign involves identifying low-molecular-weight fragments that bind to a biological target with weak affinity. These hits are then optimized into more potent lead compounds through structure-guided design.[5][6] The workflow for a campaign starting with this compound is outlined below.
Experimental Protocols
Primary Screening: Biophysical Methods
The initial step is to screen a fragment library, including this compound, against the target protein to identify binders. Due to the expected weak affinities of fragments, sensitive biophysical techniques are required.[6]
Protocol 3.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Saturation Transfer Difference (STD)
STD NMR is a ligand-observed method ideal for identifying binders from a mixture of compounds.[5]
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
-
Prepare a stock solution of this compound (e.g., 10 mM) in a compatible deuterated solvent (e.g., DMSO-d6).
-
The final screening sample should contain the target protein at its working concentration and the fragment at a concentration of 100-500 µM. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment alone.
-
Acquire two spectra of the protein-fragment mixture: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1 ppm) and an "off-resonance" spectrum with saturation far from any protein or ligand signals (e.g., at 40 ppm).
-
The saturation time is typically 2 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment has bound to the protein, as saturation has been transferred from the protein to the bound ligand.
-
The intensity of the STD signals can give an indication of the binding affinity.
-
Protocol 3.1.2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6]
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
-
Fragment Screening:
-
Prepare a solution of this compound in a running buffer (e.g., HBS-EP+) with a matched DMSO concentration (typically 1-2%).
-
Inject the fragment solution over the sensor surface at a constant flow rate (e.g., 30 µL/min). A typical concentration for fragment screening is 100-200 µM.
-
Monitor the change in response units (RU) over time. A significant increase in RU upon injection, followed by a decrease during the dissociation phase, indicates binding.
-
-
Data Analysis:
-
Binding is assessed by the magnitude of the response at equilibrium (Req). Hits are identified as fragments that produce a response significantly above the background.
-
For confirmed hits, a dose-response experiment can be performed to estimate the dissociation constant (KD).
-
Hit Validation and Characterization
Fragments identified in the primary screen must be validated using orthogonal methods to eliminate false positives and to further characterize the binding interaction.
Protocol 3.2.1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound (e.g., 200-500 µM) in the same buffer. Ensure the DMSO concentration is precisely matched between the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
Biochemical Assay for Functional Activity
For targets such as kinases, a biochemical assay is crucial to determine if the binding of the fragment translates into functional inhibition.
Protocol 3.3.1: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide in the assay buffer.
-
Prepare the ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: A Case Study with a Hypothetical Kinase Target
To illustrate the application of these protocols, we present hypothetical data for this compound against a representative protein kinase, "Kinase X".
Table 1: Biophysical Screening and Validation of this compound against Kinase X
| Method | Parameter | Result | Notes |
| Primary Screen | |||
| STD NMR | Binding Detected | Yes | Clear signals observed in the STD spectrum. |
| SPR | Response at 200 µM | 35 RU | Indicates a binding interaction. |
| Validation | |||
| ITC | KD | 150 µM | Confirms direct binding and quantifies affinity. |
| ΔH | -5.2 kcal/mol | Enthalpically driven binding. | |
| Stoichiometry (n) | 0.98 | Suggests a 1:1 binding model. |
Table 2: Biochemical Activity and Fragment Elaboration of Indazole Analogs against Kinase X
| Compound ID | Structure | Modification | IC50 (µM) | Ligand Efficiency (LE) |
| F1 | This compound | - | >500 | N/A |
| F1-A1 | (Structure with elaboration at C3) | Fragment Growth | 85 | 0.32 |
| F1-A2 | (Structure with elaboration at C5) | Fragment Growth | 25 | 0.35 |
| F1-A3 | (Structure with elaboration at C7) | Fragment Growth | 120 | 0.29 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * -log(IC50)) / N, where N is the number of heavy (non-hydrogen) atoms.
Signaling Pathways and Mechanism of Action
Indazole-based inhibitors often target ATP-competitive sites in protein kinases. Understanding the downstream signaling pathway of the target kinase is essential for predicting the cellular effects of an inhibitor.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon activation by FGF ligands, trigger several downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7][8] Aberrant FGFR signaling is implicated in various cancers.
Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway
GSK-3 is a serine/threonine kinase that is typically active in resting cells and is inhibited by upstream signals like the Wnt and PI3K/AKT pathways.[1][9] It plays a key role in metabolism, cell fate, and apoptosis.
Conclusion
This compound represents a valuable starting fragment for the discovery of novel therapeutics, particularly protein kinase inhibitors. Its favorable physicochemical properties and the well-established importance of the indazole scaffold make it an attractive candidate for FBDD campaigns. The protocols and workflows detailed in these application notes provide a robust framework for identifying and optimizing this compound-based hits into potent and selective lead compounds. The successful application of these methods will be facilitated by a multidisciplinary approach, integrating biophysics, biochemistry, and structure-based drug design.
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methyl-1H-Indazole in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. While 4-methyl-1H-indazole itself is often utilized as a key building block in the synthesis of more complex derivatives, its structural features contribute to the biological activity of these larger molecules. This document provides a comprehensive overview of the application of this compound derivatives in cancer research, detailing their mechanisms of action, summarizing quantitative data, and providing exemplary experimental protocols.
Mechanism of Action and Therapeutic Targets
Derivatives of this compound have been shown to exhibit anticancer activity through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
Key therapeutic targets of indazole derivatives include:
-
Protein Kinases: Many indazole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. These include Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3 (GSK-3), Polo-like Kinase 4 (PLK4), and Bromodomain-containing protein 4 (BRD4).[1] By blocking the activity of these kinases, indazole derivatives can halt the cell cycle, inhibit tumor growth, and induce apoptosis.
-
Apoptosis Induction: Several indazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptosis-related proteins such as the Bcl-2 family members and caspases.[2][3]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can prevent cancer cells from dividing and proliferating.
-
Inhibition of Angiogenesis: Some indazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various indazole derivatives, including those with a methyl-indazole core, against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl-1H-indazole Derivatives | Cytotoxicity | HCT-116 (Colon) | Varies (mild to moderate) | [4] |
| MDA-MB-231 (Breast) | Varies (mild to moderate) | [4] | ||
| 1H-Indazole-3-amine Derivatives | Cytotoxicity | K562 (Leukemia) | 5.15 (for compound 6o) | [5][6] |
| A549 (Lung) | - | [5] | ||
| PC-3 (Prostate) | - | [5] | ||
| Hep-G2 (Liver) | - | [5] | ||
| Indazole Derivatives | Cytotoxicity | A549 (Lung) | >10 (for compound 2a) | [7] |
| 4T1 (Breast) | >10 (for compound 2a) | [7] | ||
| HepG2 (Liver) | >10 (for compound 2a) | [7] | ||
| MCF-7 (Breast) | 1.15 (for compound 2a) | [7] | ||
| HCT116 (Colon) | 4.89 (for compound 2a) | [7] | ||
| Multiple Lines | 0.23–1.15 (for compound 2f) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general workflow for evaluating their anticancer activity.
Kinase inhibition pathway targeted by indazole derivatives.
Apoptosis induction pathway activated by indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 4-Methyl-1H-Indazole Analogs in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory conditions. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency and selectivity, making it an attractive scaffold for drug discovery.
This document provides detailed application notes and protocols for the synthesis of 4-methyl-1H-indazole analogs and their evaluation in structure-activity relationship (SAR) studies, with a focus on their potential as kinase inhibitors. The methodologies described herein are based on established synthetic routes and biological evaluation techniques.
Data Presentation: Structure-Activity Relationship of Indazole Analogs
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (nM) | Reference |
| Lead Compound | H | H | H | ASK1 | 150 | [2] |
| Analog A | Cyclopropyl | H | H | ASK1 | 85 | [2] |
| Analog B | Optimized | Optimized | H | ASK1 | 12 | [2] |
| FLT3 Inhibitor | H | H | 2-(1H-benzo[d]imidazol-5-yl)benzamide | FLT3 | 41.6 | [3] |
| FLT3-ITD Mutant Inhibitor | H | H | 2-(1H-benzo[d]imidazol-5-yl)benzamide | FLT3-ITD (W51) | 22.8 | [3] |
| FLT3-TKD Mutant Inhibitor | H | H | 2-(1H-benzo[d]imidazol-5-yl)benzamide | FLT3-TKD (D835Y) | 5.64 | [3] |
| PLK4 Inhibitor C05 | H | H | Optimized hydrophilic fragment | PLK4 | <0.1 | [4] |
| PLK4 Inhibitor C06 | H | H | Optimized hydrophilic fragment | PLK4 | <0.1 | [4] |
| TAK1 Inhibitor 26 | H | 6-(morpholin-4-yl) | 3-(imidazo[1,2-b]pyridazin-3-yl) | TAK1 | 55 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a general synthetic route for the preparation of this compound analogs, adapted from established methods for substituted indazoles. A common strategy involves the cyclization of a substituted o-toluidine derivative.
Step 1: Acetylation of 3-Methyl-2-nitroaniline
-
To a solution of 3-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).
-
Heat the mixture to 70-100°C.
-
Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield N-(3-methyl-2-nitrophenyl)acetamide.
Step 2: Reductive Cyclization to form this compound
-
Dissolve N-(3-methyl-2-nitrophenyl)acetamide (1.0 eq) in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride (SnCl2) or by catalytic hydrogenation using Pd/C.[6]
-
If using SnCl2, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Step 3: N-Alkylation/Arylation of this compound
-
To a stirred suspension of a base such as sodium hydride (1.2 eq) in an anhydrous solvent like THF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[6]
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.[6]
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 4: Further Functionalization (e.g., Suzuki Coupling)
Subsequent modifications can be introduced, for instance, through Suzuki coupling if a bromo-substituted precursor is used.
-
Combine the bromo-substituted this compound derivative (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like cesium fluoride (CsF) in a suitable solvent system (e.g., DMF).[7]
-
Degas the mixture and heat it under a nitrogen atmosphere at 95-100°C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the final product by column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized this compound analogs against a target kinase.
-
Kinase Reaction Setup : Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
-
Compound Addition : Add varying concentrations of the synthesized indazole analogs (typically dissolved in DMSO) to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation : Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[2]
-
Reaction Termination and Detection : Terminate the kinase reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[2]
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO).[2]
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Synthetic Workflow for this compound Analogs
Caption: Synthetic scheme for this compound analogs.
Signaling Pathway: Inhibition of the MAPK/ERK Pathway by Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of cancer. Many indazole-based kinase inhibitors target components of this pathway.
Caption: Inhibition of the MAPK/ERK signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 4-Methyl-1H-Indazole as a Versatile Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methyl-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved and clinical-stage therapeutic agents. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal anchor for designing potent and selective inhibitors of a wide range of biological targets. This document provides an overview of the therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors in oncology. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and drug discovery efforts in this area.
Therapeutic Applications and Quantitative Data
The this compound scaffold has been successfully employed in the development of potent inhibitors for various protein kinases, particularly those involved in angiogenesis and tumor progression. The most notable examples are Pazopanib and Axitinib, both of which are approved for the treatment of certain cancers.
Kinase Inhibitory Activity of Pazopanib and Axitinib
Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[1] The inhibitory activities of these drugs against various kinases are summarized in the table below.
| Compound | Target | IC50 (nM) |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 | |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 |
Experimental Protocols
Synthesis of a Pazopanib Analogue
This protocol describes a representative synthesis of a key intermediate in the preparation of Pazopanib, followed by its conversion to the final product.
Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
-
Materials: 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, sodium bicarbonate, ethanol, water.
-
Procedure:
-
To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in ethanol, add 2,4-dichloropyrimidine (1.1 equivalents) and sodium bicarbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.
-
Synthesis of Pazopanib
-
Materials: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, cesium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in DMF, add 5-amino-2-methylbenzenesulfonamide (1.1 equivalents) and cesium carbonate (2 equivalents).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography to yield Pazopanib.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general procedure for determining the IC50 value of a this compound derivative against a target kinase using the ADP-Glo™ Kinase Assay.
-
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a solution containing the kinase and substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT)
This protocol describes the use of the MTT assay to evaluate the anti-proliferative activity of a this compound derivative on cancer cell lines.[2][3][4][5]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
VEGFR2 Signaling Pathway Inhibition
PDGFRβ Signaling Pathway Inhibition
Drug Discovery Workflow
Conclusion
The this compound scaffold is a highly valuable pharmacophore that has led to the successful development of important therapeutics. Its versatility continues to be explored for a wide range of biological targets beyond the established kinase inhibitor space. The protocols and data presented herein provide a foundation for researchers to further investigate and exploit the therapeutic potential of this remarkable scaffold in the quest for novel and effective medicines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
Application Notes and Protocols: In Vitro Kinase Assay Using 4-methyl-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core is a significant pharmacophore in medicinal chemistry, forming the scaffold for numerous kinase inhibitors developed for therapeutic use.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.[3] This document provides a detailed protocol for a representative in vitro kinase assay to evaluate the inhibitory potential of compounds based on the 4-methyl-1H-indazole scaffold.
While specific inhibitory data for this compound itself is not extensively documented in the public domain, its derivatives have shown potent activity against various kinases. This protocol is designed to be a universal, fluorescence-based assay that can be adapted for high-throughput screening (HTS) and lead optimization of such derivatives.[4]
Featured Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that governs cell proliferation, differentiation, and survival.[4] Its aberrant activation is a common driver in many cancers, making it a prime target for therapeutic intervention.[2][4] Indazole-based compounds have been investigated as modulators of this pathway.[1]
Quantitative Data Summary: Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of various indazole derivatives against different protein kinases. This data illustrates the potential of the indazole scaffold in designing potent kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one | PLK4 | 29 | Pyridin-3-yl analogue (62b) |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one | FLT3 | 27 | Pyridin-3-yl analogue (62b) |
| 1H-Indazole-3-carboxamides | GSK-3 | 350 - 1700 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides |
| Indazole-pyrimidine based derivatives | VEGFR-2 | 34.5 - 114 | Substituted at the 2-position of the pyrimidine ring |
| 3-Aminoindazole ureas | KDR (VEGFR-2) | <100 | N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) and related compounds |
| Indazole-based compounds | Tpl2 | <10000 | Hit compound from HTS with modifications at C3 and C5 positions |
| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt | >10000 | Evaluated at a final concentration of 10 µM |
| Diarylamide 3-aminoindazole | BCR-ABL (T315I) | 9 | (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (AKE-72) |
Experimental Workflow: In Vitro Kinase Assay
The general workflow for an in vitro kinase assay involves the preparation of reagents, the enzymatic reaction, and subsequent detection of kinase activity.[4]
Detailed Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
This protocol describes a universal, fluorescence-based in vitro kinase assay that can be adapted for various kinases and inhibitors.[4] The principle of this homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay is the measurement of phosphorylation of a biotinylated peptide substrate by the kinase.[4]
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
This compound derivative or other test compounds
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[5]
-
MgCl2[5]
-
Stop solution (e.g., EDTA)
-
Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)[4]
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions to create a concentration gradient for IC50 determination.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for no inhibition, known inhibitor for positive control) into the wells of a 384-well plate.[6]
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme in kinase buffer.
-
Add the kinase solution (e.g., 5 µL) to each well containing the test compound and controls.
-
Gently mix and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Phosphorylation:
-
Prepare a substrate master mix containing the biotinylated peptide substrate, ATP, and MgCl2 in kinase buffer. The ATP concentration should ideally be at the Km(ATP) for the specific kinase to ensure comparability of inhibitor potency.[3]
-
Initiate the kinase reaction by adding the substrate mix (e.g., 5 µL) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.
-
-
Termination of Reaction:
-
Stop the kinase reaction by adding a stop solution containing EDTA (e.g., 10 µL). EDTA chelates Mg2+, an essential cofactor for kinase activity.[6]
-
-
Detection:
-
Prepare a detection mix containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore in a suitable detection buffer.
-
Add the detection mix to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Protocol: Radioactive In Vitro Kinase Assay
For certain applications, a radioactive assay may be preferred. This method utilizes [γ-³²P]ATP to transfer a radioactive phosphate group to the substrate.[7]
Key Steps:
-
The kinase reaction is set up similarly to the fluorescence-based assay, but with [γ-³²P]ATP included in the substrate mix.
-
After the reaction is stopped, the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved through methods like SDS-PAGE, filtration, or chromatography.[7]
-
The amount of incorporated radioactivity in the substrate is quantified using autoradiography, phosphorimaging, or liquid scintillation counting.[7]
-
Kinase inhibition is measured as a decrease in the radioactive signal.
Considerations for Assay Development:
-
Enzyme and Substrate Purity: Use highly purified kinase and substrate preparations to avoid false results from contaminating kinases.[6]
-
Optimization: Optimize assay conditions such as pH, ionic strength, reagent concentrations, and incubation times to achieve a good signal-to-background ratio.[6]
-
Controls: Always include appropriate positive and negative controls to validate the assay performance.
By following these protocols and considering the key aspects of assay development, researchers can effectively evaluate the inhibitory potential of this compound derivatives and other novel compounds in the pursuit of new kinase-targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Application Notes and Protocols for Cell-Based Evaluation of 4-methyl-1H-indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-methyl-1H-indazole derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities, including potent anti-cancer properties.[1][2] These small molecules have been shown to exert their effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest in cancer cells.[3][4][5] Effective evaluation of these derivatives requires a suite of robust cell-based assays to determine their cytotoxicity, mode of action, and potential as therapeutic agents.
These application notes provide detailed protocols for key cell-based assays to characterize the biological effects of this compound derivatives. The included methodologies cover the assessment of cell viability, apoptosis, and cell cycle distribution. Furthermore, this document outlines the presentation of quantitative data in a clear and comparative format and visualizes critical experimental workflows and signaling pathways.
Data Presentation: Summary of Biological Activities
The biological effects of novel this compound derivatives are typically quantified to determine their potency and efficacy. The following tables provide a structured summary of representative quantitative data from studies on indazole derivatives, offering a baseline for comparison.
Table 1: Cytotoxicity of Indazole Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | MTT | 72 | 0.23 | [6] |
| A549 (Lung) | MTT | 72 | 1.15 | [6] | |
| MCF-7 (Breast) | MTT | 72 | 0.31 | [6] | |
| Compound 6o | K562 (Leukemia) | MTT | 48 | 5.15 | [4][7] |
| A549 (Lung) | MTT | 48 | >10 | [4] | |
| PC-3 (Prostate) | MTT | 48 | >10 | [4] | |
| Compound 4f | MCF-7 (Breast) | MTT | 48 | 1.629 | [8][9] |
| Compound 4i | MCF-7 (Breast) | MTT | 48 | 1.841 | [8][9] |
| A549 (Lung) | MTT | 48 | 2.305 | [8] |
Table 2: Apoptosis Induction by Indazole Derivatives
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) | Assay Method | Reference |
| Compound 2f | 4T1 (Breast) | 0 | 24 | 3.7 | Annexin V/PI | [3] |
| 5 | 24 | 53.2 | Annexin V/PI | [3] | ||
| Compound 6o | K562 (Leukemia) | 0 | 48 | Control | Annexin V/PI | [4][5] |
| 10 | 48 | 9.64 | Annexin V/PI | [4][5] | ||
| 12 | 48 | 16.59 | Annexin V/PI | [4][5] | ||
| 14 | 48 | 37.72 | Annexin V/PI | [4][5] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Indazole Derivatives
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Compound 6o | K562 (Leukemia) | 0 | 24 | 29.4 | - | - | [5] |
| 10 | 24 | 31.8 | Decreased | - | [5] | ||
| 12 | 24 | 36.4 | Decreased | - | [5] | ||
| 14 | 24 | 41.1 | Decreased | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific this compound derivatives and cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[11]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of the this compound derivative for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the amount of DNA.[2]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative for 24 hours.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.[2]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity of PI.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
Many indazole derivatives exert their anti-cancer effects by inducing apoptosis. A common mechanism involves the modulation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Pharmacokinetic Profiling of 4-Methyl-1H-Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates. Substitution at the 4-methyl position of the 1H-indazole ring can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This document provides a detailed overview of the experimental protocols and data presentation for the comprehensive pharmacokinetic profiling of novel 4-methyl-1H-indazole-based compounds. The following sections outline methodologies for in vitro metabolic stability assessment and in vivo pharmacokinetic studies, complete with representative data and workflow visualizations.
Data Presentation: Summarized Pharmacokinetic Parameters
The following tables present hypothetical, yet representative, in vitro and in vivo pharmacokinetic data for a candidate this compound compound, herein referred to as Compound X.
Table 1: In Vitro Metabolic Stability of Compound X in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 30.8 |
| Rat | 28 | 49.5 |
| Mouse | 15 | 92.4 |
| Dog | 55 | 25.2 |
| Monkey | 40 | 34.7 |
Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg Oral Administration)
| Parameter | Unit | Value |
| Cmax | ng/mL | 1250 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng·h/mL | 8750 |
| AUC(0-inf) | ng·h/mL | 9100 |
| t½ | h | 4.2 |
| CL/F | mL/min/kg | 18.3 |
| Vd/F | L/kg | 6.2 |
| Bioavailability (F) | % | 65 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a this compound compound when incubated with liver microsomes from various species.
Materials:
-
Test compound (this compound derivative)
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound or positive control to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (t½ * P), where V is the incubation volume and P is the protein concentration.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound compound following oral administration in rats.
Materials:
-
Test compound (this compound derivative)
-
Vehicle for dosing (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Acclimatize the animals for at least 3 days prior to the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Prepare the dosing formulation of the test compound in the selected vehicle.
-
Administer the test compound to the rats via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL/F, and Vd/F.
Protocol 3: Bioanalytical Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound compound in plasma.
Methodology:
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (typically in a 3:1 ratio to plasma volume) containing an internal standard to the plasma samples. Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and the internal standard.
-
Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the compound into blank plasma. Analyze these along with the study samples to ensure the accuracy and precision of the method.
Mandatory Visualizations
Application Notes and Protocols for the Use of 4-methyl-1H-indazole in Fragment-Based Lead Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules.[1][2][3][4] The core principle of FBLD lies in identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2][5] These initial hits then serve as starting points for the rational design and optimization into potent, lead-like compounds.[3][6][7]
The 1H-indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors.[8][9] Its rigid bicyclic system and ability to form key hydrogen bond interactions make it an ideal candidate for fragment screening libraries. This document provides detailed application notes and protocols for the utilization of 4-methyl-1H-indazole as a versatile fragment in FBLD campaigns, particularly targeting protein kinases.
Application Notes: this compound as a Core Fragment
The this compound fragment is an excellent starting point for FBLD campaigns for several reasons:
-
Structural Rigidity: The fused ring system provides a rigid scaffold, reducing the entropic penalty upon binding and providing clear structural vectors for optimization.
-
Hydrogen Bonding Potential: The indazole core contains both hydrogen bond donors and acceptors, crucial for anchoring the fragment in the binding sites of many protein targets, particularly the hinge region of kinases.
-
Methyl Group as a Probe: The 4-methyl group can explore small hydrophobic pockets within the binding site and serve as a handle for further synthetic elaboration.
-
Favorable Physicochemical Properties: As a fragment, this compound adheres to the "Rule of Three," possessing a low molecular weight, a moderate number of hydrogen bond donors/acceptors, and a low calculated logP, which generally translates to good aqueous solubility.[1][10]
A primary application for indazole-based fragments is the development of protein kinase inhibitors.[11] Kinases are a major class of drug targets, and the indazole scaffold has been successfully employed to generate potent and selective inhibitors.[11] A notable example is the development of inhibitors for Phosphoinositide-Dependent Kinase-1 (PDK1), a key node in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[4][12][13]
Case Study: Hypothetical FBLD Campaign Targeting PDK1 with this compound
This section outlines a hypothetical but representative FBLD workflow, from initial fragment screening to the development of a lead compound, using this compound as the starting fragment for the inhibition of PDK1.
Fragment Screening and Hit Identification
A fragment library containing this compound is screened against the PDK1 kinase domain using a cascade of biophysical techniques to identify binders.
Table 1: Fragment Screening and Hit Validation Data
| Fragment ID | Structure | Method | Result | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| F1 | This compound | Thermal Shift Assay (DSF) | ΔTm = 2.5 °C | - | - |
| Surface Plasmon Resonance (SPR) | Binding Confirmed | 250 µM | 0.35 | ||
| Saturation Transfer Difference (STD) NMR | Binding Confirmed | - | - |
Hit-to-Lead Optimization
Following the identification and validation of this compound as a bona fide binder to PDK1, a structure-based design approach is initiated to improve its potency. X-ray crystallography of the PDK1-fragment complex reveals that the indazole core is anchored in the ATP-binding site, with the 4-methyl group occupying a small hydrophobic pocket. The optimization strategy focuses on "growing" the fragment from a suitable vector to occupy adjacent pockets and form additional interactions.
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound ID | Modification from Fragment F1 | PDK1 IC50 (µM) | Ligand Efficiency (LE) |
| F1 | - | >500 | 0.35 |
| C1 | Addition of an aminopyrimidine at N1 | 50 | 0.38 |
| C2 | Addition of a methylsulfonamide group at C6 of C1 | 5.2 | 0.40 |
| C3 (Lead) | Addition of a trifluoromethylphenyl group to the aminopyrimidine of C2 | 0.095 | 0.42 |
Experimental Protocols
Protocol 1: Fragment Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and high-throughput method to screen for fragment binding by measuring the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[14]
Materials:
-
Purified PDK1 protein (e.g., 2 µM in 100 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Prepare the protein-dye mixture by diluting the SYPRO Orange dye to a final concentration of 5x in the protein buffer.
-
In each well of the PCR plate, add 19.8 µL of the protein-dye mixture.
-
Add 0.2 µL of the this compound stock solution to the sample wells for a final fragment concentration of 1 mM. Add 0.2 µL of DMSO to the control wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data by fitting the sigmoidal melting curve to determine the Tm for each well. A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates binding.
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding between a ligand and a target protein immobilized on a sensor chip.[5]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified PDK1 protein
-
This compound in a series of concentrations (e.g., 0.1 µM to 500 µM) in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO)
-
Running buffer
Procedure:
-
Immobilization: Immobilize the PDK1 protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized PDK1 surface.
-
Include buffer-only injections for double referencing.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only signal from the raw data.
-
Plot the equilibrium response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (Kd).
-
Protocol 3: Synthesis of a Lead Compound from this compound (Illustrative)
This protocol describes a plausible synthetic route to elaborate the this compound fragment into a more potent inhibitor, based on common synthetic strategies for kinase inhibitors.
Synthesis of N-(4-methyl-1H-indazol-1-yl)pyrimidin-2-amine (Analog of C1):
Materials:
-
This compound
-
2-chloropyrimidine
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/PDK1/AKT signaling pathway, a critical pathway in cell survival and proliferation that is often targeted in cancer therapy.
Caption: The PI3K/PDK1/AKT signaling cascade and the point of inhibition by an indazole-derived compound.
Experimental Workflow Diagram
The diagram below outlines the logical workflow of a typical fragment-based lead discovery campaign.
Caption: A typical workflow for a Fragment-Based Lead Discovery (FBLD) project.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Fragment-Based Lead Discovery | Rowan [rowansci.com]
- 6. portlandpress.com [portlandpress.com]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. jaoc.samipubco.com [jaoc.samipubco.com]
Application Notes and Protocols for Docking Studies of 4-methyl-1H-indazole with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing molecular docking studies of 4-methyl-1H-indazole, a small molecule of interest in medicinal chemistry, with a panel of therapeutically relevant protein kinases. This document outlines the scientific background, experimental procedures, data interpretation, and visualization of the signaling pathways associated with these kinases.
Introduction
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for drug discovery.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, with several approved kinase inhibitors featuring this core moiety.[3] this compound is a simple indazole derivative that serves as a foundational fragment for the development of more complex and potent kinase inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein kinase.[5] This information can guide the rational design and optimization of more potent and selective inhibitors.
This document focuses on the docking of this compound with the following key protein kinases:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6]
-
Protein Kinase B (Akt): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.[7][8]
-
c-Jun N-terminal Kinase 3 (JNK3): A member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the brain and implicated in neurodegenerative diseases.[9][10]
-
p38 alpha Mitogen-Activated Protein Kinase (p38α): Another member of the MAPK family that is activated by cellular stress and inflammatory cytokines.[2][11]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[12][13]
Quantitative Data Summary
Due to a lack of publicly available, specific docking data for the exact this compound molecule against the selected kinases, the following table presents illustrative quantitative data for structurally related indazole-based inhibitors. This data is intended to provide a comparative context for the potential binding affinities that might be observed for this compound derivatives.
| Kinase Target | Ligand/Indazole Derivative | Docking Score (kcal/mol) | IC50 (nM) | PDB ID of Kinase | Reference |
| VEGFR-2 | Axitinib (Indazole-based) | - | - | 4AG8 | [14] |
| Akt1 | Indolyl-triazolo-thiadiazole | < -8.5 | - | 4EKL | [15][16] |
| JNK3 | Thiophene-indazole derivative | - | 85.21 | - | [10][17] |
| p38α | Thiophene-indazole derivative | -6.10 | - | 1A9U | [18] |
| HPK1 | Reverse indazole inhibitor (Cpd 36) | - | 1.1 | - | [12] |
Note: The docking scores and IC50 values are highly dependent on the specific derivative, the docking software and scoring function used, and the experimental conditions. The data above should be considered as representative examples.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound with protein kinases using widely accepted software such as AutoDock and Schrödinger Glide.
General Workflow
The overall workflow for a typical molecular docking experiment is as follows:
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. paulogentil.com [paulogentil.com]
- 16. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Suzuki Coupling Reactions Involving 4-Methyl-1H-Indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-methyl-1H-indazole derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel therapeutics. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization via Suzuki coupling allows for the creation of diverse molecular libraries for drug discovery programs.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl and heteroaryl-aryl structures.[1][3] It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with a halide or triflate, catalyzed by a palladium(0) complex. For indazole derivatives, this reaction enables the introduction of various aryl and heteroaryl substituents at different positions of the indazole ring, which is crucial for modulating the pharmacological properties of the resulting compounds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4]
Applications in Drug Development
The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents.[1] Indazole derivatives have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, the introduction of aryl groups at various positions of the this compound core can lead to the discovery of potent and selective inhibitors of kinases and other biological targets.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction for a halogenated this compound proceeds as illustrated below. The position of the halogen (X) on the indazole ring can vary, leading to different regioisomers.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed protocols for Suzuki coupling reactions involving substituted indazole derivatives, which can be adapted for this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole
This protocol is adapted from a procedure for a structurally related indazole and is suitable for rapid reaction optimization.[1]
Materials:
-
3-Iodo-4-methyl-1H-indazole (or other halogenated derivative) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add the halogenated this compound, the boronic acid, and the palladium catalyst.
-
Add 1,4-dioxane as the solvent, followed by the aqueous sodium carbonate solution.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 40 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Conventional Suzuki Coupling of a Bromo-Indazole Carboxamide
This protocol uses conventional heating and is based on the synthesis of N-aryl-indazole-3-carboxamides.[5]
Materials:
-
Bromo-4-methyl-1H-indazole derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (3:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the bromo-4-methyl-1H-indazole derivative in the 1,4-dioxane/water solvent mixture.
-
Add the boronic acid, potassium carbonate, and the palladium catalyst to the stirred solution.
-
Heat the reaction mixture at 100°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Extract the filtrate with ethyl acetate (4 x 20 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki coupling reactions on various indazole scaffolds, providing a reference for optimizing reactions with this compound.
Table 1: Optimization of Suzuki Coupling for a Bromo-Indazole Carboxamide [3][5]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf)·DCM | K₂CO₃ | THF/Water | 100 | 12 | 35 |
| 2 | PdCl₂(dppf)·DCM | Cs₂CO₃ | THF/Water | 100 | 12 | 45 |
| 3 | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 94 |
| 4 | PdCl₂(dppf)·DCM | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 85 |
Table 2: Suzuki Coupling of 5-Bromoindazoles with Heteroaryl Boronic Acids [6]
| Entry | Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 85 |
| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 82 |
| 3 | 5-Bromo-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 75 |
Table 3: Suzuki Coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide [7]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 95-100 | 86 |
| 2 | PdCl₂(dppf) | Na₂CO₃ | DMF | 95-100 | 60 |
| 3 | Pd(OAc)₂ | Na₂CO₃ | DMF | 85-100 | 85 |
| 4 | Pd(OAc)₂ | CsF | DMF | 95-100 | 92 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki coupling reaction, from setup to product isolation.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[2]
Catalytic Cycle
The mechanism of the Suzuki coupling reaction involves a catalytic cycle with the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the N-alkylation of 4-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-methyl-1H-indazole. Our aim is to help you navigate the challenges of regioselectivity and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
A1: The main challenge in the N-alkylation of this compound, and indazoles in general, is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1- and N2-alkylated regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] Achieving high selectivity for one isomer over the other is crucial for the efficient synthesis of target molecules.[2][4]
Q2: What are the key factors that determine whether alkylation occurs at the N1 or N2 position?
A2: The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors:[1][3]
-
Base and Solvent System: The choice of base and solvent is one of the most critical factors.[3][5] For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-documented to favor N1-alkylation.[2][5][6]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring significantly influence the N1/N2 ratio. The 4-methyl group in this compound will have an electronic and steric influence on the regioselectivity.
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent also play a role in determining the site of attack.[1]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][7] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[1][5] Conversely, kinetically controlled conditions may favor the N2-isomer.[2]
Q3: How can I selectively synthesize the N1-alkylated this compound?
A3: To favor N1-alkylation, you should aim for conditions that promote the formation of the thermodynamically more stable product. A widely successful method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[2][5][6] This system has demonstrated high N1-selectivity for a variety of indazole substrates.[5][6] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[3]
Q4: What conditions favor the formation of the N2-alkylated product?
A4: Achieving N2-selectivity often requires moving away from conditions that favor thermodynamic equilibrium. Some strategies include:
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD, has been shown to favor N2-alkylation for some indazole substrates.[1][5][8]
-
Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[2][7]
-
Steric Hindrance at C7: While your substrate is this compound, it's worth noting that for other indazoles, bulky substituents at the C7 position can sterically block the N1 position and direct alkylation to N2.[2][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material. | 1. Inactive base (e.g., NaH exposed to moisture). 2. Insufficient reaction temperature or time. 3. Poor quality of solvent or reagents. 4. Low reactivity of the alkylating agent. | 1. Use fresh, high-quality NaH from a sealed container. 2. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS.[1] 4. Use anhydrous solvents. 5. Consider a more reactive alkylating agent (e.g., tosylate or triflate instead of a halide). |
| Poor regioselectivity (mixture of N1 and N2 isomers). | 1. The chosen reaction conditions do not strongly favor one isomer. 2. Use of a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) can lead to isomer mixtures.[1] 3. The reaction may not have reached thermodynamic equilibrium for N1-selectivity. | 1. For N1-selectivity, switch to the NaH/THF system.[2][5] 2. For N2-selectivity, explore Mitsunobu conditions.[1][5] 3. Ensure complete deprotonation of the indazole before adding the alkylating agent when using NaH. 4. If aiming for the N1 product, ensure the reaction is allowed to run long enough to reach thermodynamic equilibrium. |
| Difficulty in separating the N1 and N2 isomers. | The isomers have very similar polarities. | 1. Optimize flash column chromatography conditions (e.g., use a shallow solvent gradient, try different solvent systems, or use a different stationary phase like alumina). 2. Consider preparative HPLC if small amounts of pure material are needed. 3. If possible, try to crystallize one of the isomers from the mixture. |
Data Presentation: Regioselectivity in Indazole N-Alkylation
The following tables summarize quantitative data from the literature on the N-alkylation of various indazole substrates. This data can help predict the outcome of your experiments with this compound.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 89 | [1] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 | [1] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95:5 | 85 | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / Dioxane | 90 | >99:1 | >90 | [9] |
Table 2: Conditions Favoring N2-Alkylation or Resulting in Mixtures
| Indazole Substrate | Alkylating Agent / Conditions | Base / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃ / DIAD / THF | 0 to RT | 1:2.5 | 78 (total) | [5] |
| 1H-indazole | Methyl iodide | K₂CO₃ / DMF | RT | - | - | [10] |
| 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | - | 38:46 | 84 (total) | [9] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH in THF (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).[1]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[1]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol often favors the formation of the N2-isomer.[1]
-
Preparation: Dissolve the this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Key factors influencing regioselectivity in indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. wuxibiology.com [wuxibiology.com]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-1H-Indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1H-indazole. The following information addresses common byproducts and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproduct is the isomeric 5-methyl-1H-indazole, particularly in syntheses starting from m-toluidine derivatives. Depending on the synthetic route, other potential byproducts include the corresponding 2-methyl-2H-indazole isomer, unreacted starting materials, and intermediates such as hydrazones or azides. In some cases, dimeric impurities and indazolones can also be formed.
Q2: How can I distinguish between this compound and its common isomeric byproducts?
A2: Spectroscopic methods are essential for differentiating between these isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling patterns of the aromatic protons and the methyl group will be distinct for each isomer. For instance, the proton at the 3-position of the indazole ring can help distinguish between 1H and 2H isomers, as it is typically shifted downfield in the 2H-indazole.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can effectively separate the isomers, allowing for their quantification.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can confirm the molecular weight of the isomers and help identify other impurities.
Q3: What factors influence the regioselectivity in the formation of this compound?
A3: Regioselectivity is a critical factor, and it is primarily influenced by the choice of starting materials and reaction conditions. The thermodynamic stability of the 1H-indazole tautomer often favors its formation. Key factors include:
-
Starting Material: The substitution pattern of the starting aniline or benzaldehyde derivative dictates the position of the methyl group on the resulting indazole.
-
Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired isomers or decomposition products.
-
Catalyst and Reagents: The choice of acid or base catalyst and other reagents can significantly impact the reaction pathway and the distribution of products.
Q4: Are there specific synthetic routes that are known to produce fewer byproducts?
A4: While no synthetic route is entirely free of byproducts, some methods offer better control over regioselectivity. For example, multi-step syntheses that introduce the methyl group at a specific position early on can provide a cleaner product compared to methods that rely on the selective functionalization of an existing indazole ring. The cyclization of ortho-substituted precursors, such as 2-amino-3-methylbenzaldehyde or 2-bromo-3-methylbenzaldehyde, with hydrazine is a common strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. Consider extending the reaction time or moderately increasing the temperature. |
| Decomposition of the product or intermediates. | Ensure that the reaction temperature is carefully controlled, especially during exothermic steps like diazotization. | |
| High Percentage of 2-methyl-2H-indazole Isomer | Reaction conditions favoring N2-alkylation (if applicable). | When performing N-methylation of 4-methyl-indazole, the choice of base and solvent is crucial. Using sodium hydride in an aprotic solvent like THF often favors N1-alkylation. |
| Isomerization during workup or purification. | Maintain neutral or slightly acidic conditions during workup. Use appropriate chromatographic techniques for separation. | |
| Presence of Hydrazone or Azide Intermediates | Incomplete cyclization. | Ensure sufficient reaction time and appropriate temperature for the cyclization step. The presence of an acid or base catalyst may be necessary to facilitate ring closure. |
| Formation of Dimeric or Polymeric Byproducts | Side reactions of reactive intermediates. | Control the concentration of reactants and maintain a homogeneous reaction mixture. Slow addition of reagents can sometimes minimize these side reactions. |
Data on Byproduct Formation
While specific quantitative data for the synthesis of this compound is not extensively available in the literature, data from analogous reactions, such as the methylation of 4-bromo-1H-indazole, can provide valuable insights.
| Reactant | Reagents | Solvent | Product(s) | Yield (%) | Reference |
| 4-Bromo-1H-indazole | K2CO3, MeI | DMF | 4-Bromo-1-methyl-1H-indazole | 59.8 | [1] |
| 4-Bromo-2-methyl-2H-indazole | 24.3 | [1] |
This table illustrates that N-methylation of a substituted indazole can lead to a significant amount of the N2-isomer as a byproduct. Careful optimization of reaction conditions is therefore essential to maximize the yield of the desired N1-substituted product.
Experimental Protocols
The following is a representative protocol for the synthesis of a substituted 1H-indazole, which can be adapted for the synthesis of this compound from an appropriate precursor like 3-methyl-2-nitroaniline.
Synthesis of this compound via Diazotization and Cyclization
This method is analogous to the synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline.
Materials:
-
3-Methyl-2-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Water
Procedure:
-
Dissolve 3-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from 3-methyl-2-nitroaniline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of 4-Methyl-1H-Indazole by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methyl-1H-indazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: Silica gel is the most widely used stationary phase for the column chromatography of indazole derivatives, including this compound.[1][2] Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is typically effective.[2]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The choice of solvent system is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[3] A common approach is to use a two-component system consisting of a non-polar solvent and a polar solvent.[4] Good starting points include mixtures of hexane/ethyl acetate or cyclohexane/ethyl acetate.[1][5] The polarity is gradually increased to achieve optimal separation. For very polar impurities or baseline compounds, more aggressive systems like methanol in dichloromethane may be required.[4][6]
Q3: My synthesis produced both this compound and 4-methyl-2H-indazole. How can I separate these isomers?
A3: The separation of N-1 and N-2 alkylated indazole isomers is a common challenge.[7] Column chromatography is a viable method for their separation.[5][7] These isomers often have different Rf values on TLC, which allows for their separation on a silica gel column. For instance, in a similar system, 4-bromo-1-methyl-indazole and 4-bromo-2-methyl-indazole were successfully separated using a petroleum ether/ethyl acetate gradient.[5] Careful selection of the solvent system and a slow, gradual gradient are key to achieving good resolution between the isomers.
Q4: What are the common impurities I should expect?
A4: Common impurities can include unreacted starting materials, by-products from the synthesis (such as the isomeric 4-methyl-2H-indazole), and decomposition products.[6][7] The specific impurities will depend on the synthetic route used to prepare the this compound.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: Indazoles can sometimes be sensitive to the acidic nature of silica gel.[6] If you suspect decomposition, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.[6] To mitigate decomposition, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or consider an alternative stationary phase like neutral alumina.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation between this compound and impurities/isomers. | Incorrect Solvent System: The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no movement. | Optimize the solvent system using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate). A less polar solvent system generally improves separation.[8] |
| Column Overloading: Too much crude product was loaded onto the column. | Use a proper ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).[2] | |
| Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening. | Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. Gently tap the column during packing to promote settling.[9] | |
| The compound is not eluting from the column. | Compound is Too Polar: The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the solvent system. For highly polar compounds, consider using a solvent system like 5-10% methanol in dichloromethane.[4][6] |
| Compound Precipitation: The compound may have precipitated at the top of the column due to low solubility in the eluent. | Load the sample by dissolving it in a minimal amount of a solvent it is highly soluble in, or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[8] | |
| The compound is eluting too quickly (with the solvent front). | Solvent System is Too Polar: The eluent has a very high polarity, preventing proper interaction between the compound and the stationary phase. | Start with a much less polar solvent system (e.g., pure hexane) and gradually increase the polarity.[2] |
| Streaking of bands on the column or tailing of spots on TLC. | Compound is Degrading: The compound may be unstable on the silica gel. | Test for stability on TLC.[6] If unstable, switch to a deactivated silica gel or neutral alumina.[6] |
| Sample is Acidic/Basic: The compound itself is acidic or basic, leading to strong, undesirable interactions with the silica. | Add a small amount of a modifier to the eluent. For acidic compounds, add a little acetic acid. For basic compounds (like many nitrogen heterocycles), add a small amount of triethylamine or ammonia in methanol.[10] | |
| Sample Overloading: The initial band of the loaded sample was too broad. | Dissolve the crude sample in the minimum possible volume of solvent before loading it onto the column.[9] |
Experimental Protocols
Detailed Protocol: Column Chromatography Purification of this compound
This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)[2]
-
Non-polar solvent (e.g., n-Hexane, Cyclohexane)[5]
-
Polar solvent (e.g., Ethyl Acetate, Dichloromethane)[5]
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Column Preparation (Slurry Packing):
-
Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[9]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.[9]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.[9]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure even packing.[9]
-
Once all the silica is added, allow it to settle. Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Carefully add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[9]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane. Using a pipette, carefully apply the solution to the top of the silica gel. Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is just below the sand layer.[8]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin elution by opening the stopcock, applying pressure if performing flash chromatography.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution). For example, move from 5% ethyl acetate in hexane to 10%, then 15%, etc.[1][2]
5. Analysis and Product Isolation:
-
Monitor the separation by spotting collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data Summary
Table 1: Recommended Solvent Systems for Indazole Derivatives
| Solvent System | Typical Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexane (or Cyclohexane) | 1:10 to 1:1 | A standard and versatile system for many indazole derivatives. Start with low polarity and increase gradually.[1][5] |
| Dichloromethane / Hexane | 1:10 to 1:1 | Offers different selectivity compared to ethyl acetate systems.[11] |
| Dichloromethane / Methanol | 100:1 to 100:10 | Effective for more polar indazoles or for eluting compounds that do not move with less polar systems.[4] |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90:9:1 | A specialized system for basic compounds (like indazoles) that may streak or show poor peak shape on silica.[10] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Decision-making tree for troubleshooting common issues.
Caption: Logical relationship between a problem, its cause, and the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
Troubleshooting low yields in 4-methyl-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 4-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key steps?
A common and effective method for the synthesis of this compound is the cyclization of a substituted aniline derivative. A typical route starts from 2-amino-5-methylacetophenone. The key steps involve the formation of an oxime, followed by an intramolecular cyclization. This method is often preferred due to its relatively mild conditions and the availability of starting materials.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The cyclization step may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a suboptimal choice of reagents.
-
Side reactions: The formation of unwanted byproducts is a common issue. These can include regioisomers (e.g., 6-methyl-1H-indazole if the starting material is not correctly substituted), hydrazones, or indazolones.
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Degradation of starting material or product: The starting materials or the final product might be sensitive to the reaction conditions, such as high temperatures or strong acids/bases.
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Purification losses: Significant amounts of the product may be lost during workup and purification steps, especially if the product is highly soluble in the washing solutions or if the purification method is not optimized.
Q3: I am observing the formation of an isomeric byproduct that is difficult to separate. What is it and how can I avoid it?
The most common isomeric byproducts in indazole synthesis are regioisomers, which arise from the non-specific cyclization of the starting material. In the case of this compound, if the starting material is not correctly substituted, you might see the formation of other methyl-substituted indazoles.
Another common issue, particularly when alkylating the indazole ring, is the formation of N1 and N2 alkylated isomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3]
To minimize the formation of unwanted regioisomers, it is crucial to start with a pure, correctly substituted precursor. To control N-alkylation, careful selection of the base and solvent is critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-substituted product.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete diazotization (if using a Sandmeyer-type reaction). | Ensure the temperature is maintained at 0-5°C during the addition of the nitrite source. Use a slight excess of the diazotizing agent. |
| Inefficient cyclization. | Optimize the reaction temperature and time. Consider using a different catalyst or solvent system. For example, in the cyclization of o-aminobenzoximes, the choice of activating agent and base is crucial. | |
| Presence of multiple spots on TLC, indicating byproducts | Formation of N1 and N2 isomers during N-alkylation. | To favor the N1 isomer, use a strong base like NaH in an aprotic solvent like THF. To favor the N2 isomer, consider using a different base-solvent combination, such as K2CO3 in DMF, although this can often lead to mixtures.[4] |
| Formation of hydrazone or indazolone impurities. | Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. Use purified reagents and solvents. | |
| Difficulty in purifying the final product | Co-elution of isomers during column chromatography. | Use a different solvent system for chromatography with a shallower gradient. Consider recrystallization from a suitable solvent or a mixture of solvents. |
| Product is highly soluble in the aqueous phase during workup. | Saturate the aqueous layer with brine before extraction. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. |
Quantitative Data on N-Alkylation Regioselectivity
The regioselectivity of N-alkylation is a critical factor in achieving a high yield of the desired product. The following table summarizes the effect of different bases and solvents on the N1/N2 ratio for the methylation of 4-bromo-1H-indazole, which provides a useful analogy for the 4-methyl derivative.
| Base | Solvent | N1-isomer Yield (%) | N2-isomer Yield (%) |
| K2CO3 | Acetone | 59.8 | 24.3 |
| K2CO3 | DMF | - | - |
Data adapted from a synthesis of 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-1H-indazole, which serves as a representative example of the influence of reaction conditions on regioselectivity.[4]
Experimental Protocols
Synthesis of this compound from 2-Amino-5-methylacetophenone
This protocol is adapted from a general procedure for the synthesis of 3-methyl-1H-indazoles.[5]
Step 1: Diazotization and Reduction
-
In a round-bottomed flask, dissolve 2-amino-5-methylacetophenone (1 equivalent) in hydrochloric acid.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for 1 hour.
-
Slowly add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (2.5 equivalents) in hydrochloric acid, keeping the temperature at 0-10°C.
-
Stir the reaction mixture overnight at this temperature.
-
Pour the reaction mixture into ice water and filter.
-
Adjust the pH of the filtrate to ~8 with a suitable base (e.g., sodium hydroxide solution), which should precipitate the crude product.
-
Collect the solid by filtration and dry it to obtain crude this compound.
Step 2: Purification
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be employed to obtain the pure this compound.
Visualizing the Process
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yields
Caption: A logical troubleshooting guide for addressing low yields in synthesis.
Signaling Pathway Analogy for Regioselectivity Control
Caption: Factors influencing the regioselectivity of N-alkylation in indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
Stability of 4-methyl-1H-indazole under acidic and basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of 4-methyl-1H-indazole. The following information addresses common questions and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the indazole ring?
A1: The indazole ring is a robust aromatic heterocyclic system. It is known to be relatively stable, forming the core of numerous pharmaceutical compounds.[1][2] The 1H-indazole tautomer is the most predominant and thermodynamically stable form, contributing to its overall stability.[1][3] However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and UV light.
Q2: How does pH impact the stability of this compound?
A2: Indazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[4] It can be protonated in strong acidic conditions or deprotonated in strong basic conditions.[4] While the core indazole structure is generally stable, extreme pH values combined with high temperatures can promote hydrolysis or other degradation pathways. Forced degradation studies are typically required to determine the specific pH ranges where this compound may be unstable.[5][6]
Q3: Why is a forced degradation study necessary for this compound?
A3: A forced degradation study, or stress testing, is a critical component of drug development and is required by regulatory bodies like the ICH and FDA.[6][7] These studies expose the compound to conditions more severe than standard storage to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[7] The data is essential for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.[8]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Standard forced degradation studies involve exposing the compound to a variety of stress conditions, including:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6]
-
Base Hydrolysis: Typically using 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6]
-
Oxidation: Commonly using hydrogen peroxide (H₂O₂) at concentrations around 3%.
-
Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 60-80°C).
-
Photolytic Stress: Exposing the compound to controlled UV and visible light sources.
The goal is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary products not relevant to real-world stability.[5]
Troubleshooting Guide
Q5: Issue - I am not observing any degradation of this compound under my initial stress conditions.
A5: Solution - If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:
-
Increase Reagent Concentration: Move from 0.1 M acid/base to a higher concentration, such as 0.5 M or 1 M.
-
Increase Temperature: If the experiment was conducted at room temperature, increase the temperature to 50-70°C, potentially under reflux.[5]
-
Extend Duration: Increase the exposure time. However, stress testing should ideally not exceed 7-14 days.
-
It is important to note that if no degradation occurs even under these more aggressive conditions, it is an indication of the molecule's high intrinsic stability.[7]
Q6: Issue - My sample of this compound degraded almost completely.
A6: Solution - Complete degradation suggests the stress conditions are too harsh. To achieve the target 5-20% degradation, you should:
-
Decrease Reagent Concentration: Use a more dilute acid or base (e.g., 0.01 M).
-
Lower the Temperature: Perform the study at room temperature or a moderately elevated temperature instead of refluxing.
-
Reduce Exposure Time: Sample at earlier time points to find the optimal duration for the desired level of degradation.
Q7: Issue - this compound has poor solubility in my aqueous stress media.
A7: Solution - Many organic compounds have limited aqueous solubility. To address this, you can use a co-solvent.
-
Select a co-solvent that is stable under the stress conditions and does not interfere with the analysis (e.g., methanol, acetonitrile).
-
Start by preparing a concentrated stock solution of this compound in the co-solvent and then dilute it into the acidic or basic medium. Ensure the final concentration of the organic co-solvent is as low as possible to avoid altering the reaction conditions significantly.[6]
Q8: Issue - What analytical methods are best for analyzing the stability of this compound?
A8: Solution - High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability-indicating assays.[9] It allows for the separation and quantification of the parent compound from its degradation products.[9] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[9]
Experimental Protocols
The following protocols provide a general framework for conducting forced degradation studies on this compound. Researchers should adapt these procedures based on the compound's specific properties and the analytical methods available.
1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Stress Protocol
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of an appropriate strength acid (start with 0.1 M HCl).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
3. Basic Stress Protocol
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of an appropriate strength base (start with 0.1 M NaOH).
-
Maintain the mixture at a controlled temperature (e.g., 60°C) for a set duration.
-
At each time point, withdraw a sample, cool it, and neutralize it with an equivalent concentration of HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
Data Presentation
Quantitative results from forced degradation studies should be systematically recorded. The table below serves as a template for summarizing your findings.
Table 1: Stability Data Summary for this compound under Forced Degradation
| Stress Condition | Parameters (Concentration, Temp., Duration) | % Parent Compound Remaining | Degradation Products (e.g., RRT) | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | |||
| Oxidation | 3% H₂O₂, RT, 24h | |||
| Thermal (Solid) | 80°C, 48h | |||
| Thermal (Solution) | 80°C in H₂O, 48h | |||
| Photolytic (Solid) | ICH Light Box, 1.2M lux·h, 200 W·h/m² | |||
| Control | Stored at 4°C, protected from light | ~100% | None Detected | No change |
*RRT: Relative Retention Time
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.
Caption: Logical workflow for a forced degradation study of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Storage and handling recommendations for 4-methyl-1H-indazole
This guide provides essential information for the safe storage and handling of 4-methyl-1H-indazole, addressing common questions and troubleshooting potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a refrigerator at 2-8°C.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[2][3] While the compound can be shipped at ambient temperatures, long-term storage should be under refrigerated conditions.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Due to the potential hazards associated with indazole derivatives, including skin and eye irritation, and harm if inhaled or ingested, a comprehensive PPE protocol is mandatory.[4][5][6]
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields are required.[5][7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected before use and replaced immediately if contaminated.[5][6]
-
Body Protection: A flame-resistant laboratory coat with a full front closure is necessary to protect skin and clothing.[5] Full-length pants and closed-toe shoes must be worn.[5]
-
Respiratory Protection: Handling should be done in a well-ventilated area or under a chemical fume hood.[4][6] If there is a risk of generating dust, a NIOSH-approved N95 or higher-rated respirator is required.[5]
Q3: How should I handle this compound to minimize exposure?
Always handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6] Avoid direct contact with skin and eyes.[2][4] When weighing or transferring the solid compound, take care to avoid creating dust.[5] Use non-sparking tools and prevent the build-up of electrostatic charge. Do not eat, drink, or smoke in the handling area.[4] Always wash your hands thoroughly with soap and water after handling.[4]
Q4: What are the known incompatibilities for this compound?
This compound should not be stored or handled with strong oxidizing agents.[6] Contact with strong acids, strong bases, and strong reducing agents should also be avoided, as these can lead to vigorous and hazardous reactions.[3][6]
Q5: What should I do in case of a spill?
In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6] Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][6] Clean the spill area thoroughly.[6] For larger spills, it may be necessary to alert your institution's Environmental Health and Safety (EHS) department.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has changed color or appearance. | Exposure to light, air, or incompatible materials. Improper storage temperature. | Verify storage conditions are correct (2-8°C, tightly sealed, protected from light if necessary). Consider if the compound has come into contact with any incompatible materials. If degradation is suspected, it is recommended to use a fresh batch for critical experiments. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. Contamination. | Review storage and handling procedures to ensure compliance with recommendations. Check for potential sources of contamination in your experimental workflow. Run a control experiment with a new vial of the compound. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. Compound may have degraded. | Consult literature for appropriate solvents for this compound and its derivatives. If solubility issues persist with a recommended solvent, consider the possibility of compound degradation and use a fresh sample. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C (Refrigerator) | [1][8] |
| Shipping Condition | Ambient | [1] |
| Hazard Classification | Acute Toxicity, Oral (Category 4) | [9] |
| Hazard Statement | H302: Harmful if swallowed | [9] |
| Storage Class | 11: Combustible Solids | [9] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the following general workflow for handling and preparing a solution of this compound should be followed:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary PPE, glassware, and other equipment within the fume hood.
-
Weighing: Tare a suitable weigh boat on an analytical balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing dust generation.
-
Dissolution: Place the appropriate volume of the desired solvent into a suitable flask equipped with a magnetic stir bar. Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.
-
Post-Handling: Decontaminate the spatula and any other reusable equipment that came into contact with the compound. Dispose of all contaminated disposable items, such as gloves and the weigh boat, in a designated hazardous waste container.
Visual Guides
Caption: Workflow for the safe storage and handling of this compound.
This diagram outlines the key decision points and procedures for safely managing this compound from receipt to use and disposal.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound DiscoveryCPR 3176-63-4 [sigmaaldrich.com]
Technical Support Center: Purity Assessment of 4-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 4-methyl-1H-indazole. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and isomers, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification (qNMR). A multi-faceted approach using these orthogonal techniques is recommended for a comprehensive evaluation.[1]
Q2: What are the common impurities I should be aware of during the synthesis of this compound?
A2: Common impurities largely depend on the synthetic route. Potential impurities may include:
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Regioisomers: Other methyl-indazole isomers (e.g., 3-methyl, 5-methyl, 6-methyl, or 7-methyl-1H-indazole) may form, especially if the starting materials are not isomerically pure.[2]
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts: Side-products from the specific reaction pathway, which could include N-alkylated isomers or products from incomplete cyclization.[3][4]
-
Residual Solvents: Solvents used during synthesis and purification.
Q3: Can I use Quantitative NMR (qNMR) for purity assessment without a certified reference standard of this compound?
A3: Yes, qNMR is an excellent primary method for determining purity without a specific reference standard of the analyte.[5] It allows for absolute quantification by comparing the integral of a specific proton signal from your compound to that of a certified internal standard of known purity and concentration.[6][7][8]
Q4: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause?
A4: Peak tailing for basic heterocyclic compounds like indazoles is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[9][10] Other causes can include column degradation, incorrect mobile phase pH, or sample overload.[9][11]
Q5: In my ¹H NMR spectrum, I see unexpected sharp singlets. What are they?
A5: Unexpected sharp singlets in an ¹H NMR spectrum are often from common laboratory contaminants. These can include residual solvents like acetone, dichloromethane, or grease. It's always good practice to compare the chemical shifts of these unknown peaks with tables of common NMR solvent impurities.[2]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | - Interaction of the basic indazole with acidic residual silanols on the column.- Mobile phase pH is too high, causing silanol groups to be ionized.- Column contamination or degradation. | - Adjust Mobile Phase pH: Lower the pH to ~2-3 with an additive like formic acid or trifluoroacetic acid to protonate the silanols and reduce interaction.[9][11]- Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase designed to shield silanols.[10]- Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape.- Flush or Replace Column: Flush the column with a strong solvent. If performance doesn't improve, replace the column.[12] |
| Poor Resolution Between Isomeric Impurities | - The mobile phase composition is not optimal for separating structurally similar compounds.- The column is not providing sufficient selectivity. | - Optimize Mobile Phase: Perform a gradient optimization. Vary the organic modifier (acetonitrile vs. methanol) as they offer different selectivities.- Change Column Chemistry: Try a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different retention mechanisms (e.g., pi-pi interactions).- Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks. |
| Inconsistent Retention Times | - Inadequate column equilibration between runs.- Fluctuations in mobile phase composition or flow rate.- Temperature fluctuations. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.- Check Pumping System: Degas the mobile phase and prime the pumps to ensure a stable flow rate.- Use a Column Thermostat: Maintain a constant column temperature to ensure reproducibility.[13] |
NMR Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks for N-H Protons | - Protons undergoing chemical exchange with residual water or other exchangeable protons in the sample. | - This is a characteristic feature of N-H protons.[2]- Perform a D₂O Shake: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The broad N-H peak will disappear or significantly decrease in intensity. |
| Incorrect Integration Ratios | - Incomplete relaxation of protons between pulses, especially for qNMR.- Overlapping peaks from impurities or the analyte itself. | - For qNMR: Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons being quantified).- Check for Overlap: Expand the spectral region to see if the peak of interest is overlapping with another signal. If so, try to find a different, well-resolved peak for integration.- Use a Different Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter chemical shifts and may resolve overlapping signals.[14] |
| Sample is Poorly Soluble in NMR Solvent | - The polarity of the solvent is not suitable for this compound. | - Try Different Solvents: Test solubility in common NMR solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD).[14][15] DMSO-d₆ is often a good choice for polar heterocyclic compounds. |
Summary of Analytical Methods and Typical Parameters
The following tables provide representative quantitative data and starting parameters for the analytical methods. Note that these are examples and may require optimization for your specific instrumentation and sample matrix.
Table 1: Representative HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Typical Purity Specification | ≥ 98.0% |
| LOD / LOQ (for impurities) | ~0.01% / ~0.03% (method dependent) |
Table 2: Representative GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Injection Mode | Split (e.g., 50:1) |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of this compound and quantify impurities by area percentage.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter and degas both solutions.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to monitor at 254 nm.
-
Use a gradient elution profile (e.g., 10-90% B over 15 minutes, followed by a hold and re-equilibration).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purity Assessment by Quantitative ¹H-NMR (qNMR)
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
High-precision analytical balance (± 0.01 mg)
-
Class A volumetric flasks and pipettes
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Certified Internal Standard (IS), e.g., maleic anhydride or dimethyl sulfone. The IS should be stable, non-volatile, have peaks that do not overlap with the analyte, and be of high, known purity.
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Transfer an appropriate amount (e.g., 0.6 mL) of the solution into an NMR tube.[16]
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions. This requires a sufficient relaxation delay (D1), typically at least 5 times the longest T1 of any proton being integrated. A D1 of 30 seconds is often a safe starting point.
-
Use a 90° pulse.
-
Acquire at least 8-16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Visualizations
Caption: Workflow for purity and identity confirmation of this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. unn.edu.ng [unn.edu.ng]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
HPLC and NMR analysis for 4-methyl-1H-indazole characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and NMR analysis of 4-methyl-1H-indazole. It is intended for researchers, scientists, and drug development professionals.
HPLC Analysis: Troubleshooting Guide & FAQs
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and quantification of this compound. Below are common issues and solutions.
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting HPLC method for this compound? A1: A good starting point is a reverse-phase method using a C18 column. A gradient elution with a mobile phase of water (containing 0.1% formic acid) and acetonitrile is commonly employed.
-
Q2: How can I improve peak shape? A2: Peak tailing can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte. Also, check for column degradation or contamination. Peak fronting may indicate sample overload; try reducing the injection volume or sample concentration.[1][2]
-
Q3: What causes retention time shifts? A3: Fluctuations in mobile phase composition, column temperature, or flow rate can lead to retention time shifts.[1][3] Always ensure the mobile phase is well-mixed and degassed, and that the column is properly equilibrated before analysis.[1][3] Column aging can also be a factor.[1]
Troubleshooting Common HPLC Issues [1][2][3][4]
| Problem | Possible Causes | Suggested Solutions |
| No Peaks/Low Signal Intensity | Improper sample preparation, incorrect injection volume, detector issue.[3] | Verify sample concentration and injection volume. Check detector settings and lamp/source. Ensure the sample is soluble in the mobile phase. |
| Peak Tailing | Secondary silanol interactions, column contamination, low mobile phase pH. | Add a competitor (e.g., triethylamine) to the mobile phase, use a base-deactivated column, or increase the mobile phase pH. Clean or replace the column. |
| Peak Fronting | Sample overload, column damage.[1] | Reduce the amount of sample injected.[1] Replace the column if it is damaged.[1] |
| Split Peaks | Column channeling, partially blocked frit, sample solvent incompatible with mobile phase.[1][4] | Ensure the sample solvent is similar in strength to the mobile phase.[1] Replace the column if channeling is suspected. Check for blockages in the system. |
| Baseline Noise or Drift | Air bubbles in the system, contaminated mobile phase, detector instability.[2] | Degas the mobile phase.[2] Use high-purity solvents.[1] Allow the detector to warm up and stabilize. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing), precipitated buffer. | Systematically check for blockages by removing components in reverse order (column, guard column, etc.). Filter the mobile phase and samples. |
NMR Analysis: Troubleshooting Guide & FAQs
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable solvent for NMR analysis of this compound? A1: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, depending on the compound's solubility. DMSO-d₆ is often preferred for its ability to observe exchangeable protons like N-H.
-
Q2: How can I confirm the presence of the N-H proton? A2: The N-H proton signal is often broad. To confirm its presence, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[5]
-
Q3: What can I do if my peaks are broad? A3: Broad peaks can result from poor shimming, sample insolubility, or the presence of paramagnetic impurities.[5] Ensure the spectrometer is properly shimmed. If the sample is not fully dissolved, try a different solvent or gentle heating. The presence of paramagnetic metals can be checked by acquiring a spectrum with and without a chelating agent like EDTA.
Troubleshooting Common NMR Issues [5]
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution/Shimming | Inhomogeneous magnetic field. | Re-shim the spectrometer. For difficult samples, gradient shimming may be necessary. |
| Contaminant Peaks | Residual solvent from purification (e.g., ethyl acetate, grease), water in the NMR solvent.[5] | Ensure glassware is scrupulously clean and dry. Use high-quality, dry NMR solvents. A small peak from residual protio-solvent is common. |
| Phasing Errors | Incorrect phase correction. | Manually re-phase the spectrum. Ensure the baseline is flat across the entire spectrum. |
| Low Signal-to-Noise Ratio | Low sample concentration, insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans acquired. |
| Distorted Peak Integrals | Incomplete relaxation of nuclei, overlapping peaks. | Ensure the relaxation delay (d1) is sufficiently long (typically 1-5 seconds for ¹H NMR). Use deconvolution or peak fitting software for overlapping signals. |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
¹H NMR Protocol for Structural Characterization of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Spectrometer: 400 MHz
-
Parameters:
-
Number of scans: 16
-
Relaxation delay (d1): 2 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Manually phase and baseline correct the spectrum.
Quantitative Data Summary
The following table presents typical data obtained from the analysis of a pure sample of this compound.
| Analysis | Parameter | Value |
| HPLC | Retention Time | 8.5 min |
| Purity (by peak area %) | >99% | |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~12.8 ppm (s, 1H, N-H) |
| ~7.9 ppm (s, 1H, Ar-H) | ||
| ~7.4 ppm (d, 1H, Ar-H) | ||
| ~7.1 ppm (d, 1H, Ar-H) | ||
| ~6.9 ppm (t, 1H, Ar-H) | ||
| ~2.4 ppm (s, 3H, CH₃) |
Experimental Workflow
Caption: Workflow for the characterization of this compound.
References
Identifying and removing impurities from 4-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetically produced this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. Common sources include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, a common synthesis starting from o-toluidine may introduce impurities such as isomeric forms of methyl-indazole, unreacted o-toluidine, and byproducts from the diazotization and cyclization steps.[1][2][3][4] Over-methylation can also lead to the formation of di-methylated species.
Q2: Which analytical techniques are most effective for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.[5] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separating and quantifying impurities.[6] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for providing molecular weight information.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for unambiguous structure confirmation of the final product and can also help in identifying and quantifying impurities.[9][10]
Q3: My this compound sample has a slight discoloration. What could be the cause?
A3: Discoloration often indicates the presence of minor impurities, which could be colored byproducts from the synthesis or degradation products.[4] The use of decolorizing charcoal during the recrystallization process can sometimes help in removing colored impurities.
Q4: How can I remove residual solvents from my purified this compound?
A4: Residual solvents are common impurities from the reaction or purification steps.[4] Drying the purified solid under high vacuum, sometimes with gentle heating (ensure the temperature is well below the compound's melting point to avoid degradation), is an effective method for removing volatile residual solvents. The specific solvents can be identified using GC-MS or NMR spectroscopy.[9][11]
Troubleshooting Guides
Purification by Column Chromatography
Issue 1: Poor separation of this compound from an impurity.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the compounds on the stationary phase.
-
Solution:
-
Optimize the Solvent System: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to identify an eluent that provides good separation between your product and the impurity.
-
Gradient Elution: If a single solvent system is ineffective, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.[12]
-
Choice of Stationary Phase: While silica gel is most common, for certain impurities, other stationary phases like alumina might provide better separation.[13]
-
Issue 2: The purified fractions are still showing multiple spots on TLC.
-
Possible Cause: The column may have been overloaded with the crude sample, or the column was not packed properly, leading to channeling.
-
Solution:
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the stationary phase (e.g., silica gel).[13]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[14][15] A layer of sand on top of the silica can help prevent disturbance of the stationary phase during solvent addition.[14]
-
Purification by Recrystallization
Issue 1: Oiling out instead of crystal formation.
-
Possible Cause: The solution is too supersaturated, or the cooling is too rapid. The presence of certain impurities can also inhibit crystallization.
-
Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound to initiate crystallization.[16]
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: The chosen recrystallization solvent is too effective at dissolving the compound, even at low temperatures, or an excessive amount of solvent was used.
-
Solution:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[17] Experiment with different solvents or solvent mixtures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.[17]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.[16]
-
Data Presentation
Table 1: Representative HPLC Purity Analysis of this compound
| Sample Stage | Retention Time (min) | Peak Area (%) | Identity |
| Crude Product | 3.5 | 2.5 | Unidentified Impurity 1 |
| 4.2 | 85.0 | This compound | |
| 5.1 | 8.0 | Isomeric Impurity | |
| 6.8 | 4.5 | Unidentified Impurity 2 | |
| After Column Chromatography | 4.2 | 98.5 | This compound |
| 5.1 | 1.5 | Isomeric Impurity | |
| After Recrystallization | 4.2 | >99.8 | This compound |
Table 2: Representative GC-MS Analysis for Residual Solvents
| Purification Stage | Detected Solvent | Concentration (ppm) |
| After Column Chromatography | Ethyl Acetate | 2500 |
| Hexane | 800 | |
| After Recrystallization & Vacuum Drying | Ethyl Acetate | <50 |
| Hexane | <20 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).[13]
-
Packing the Column: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel.[14][15]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions in test tubes. Monitor the fractions by TLC. If necessary, gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexane) to elute the product.[12]
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Allow it to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[17]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[18]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[17][19]
Protocol 3: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient might be: 0-2 min, 95% A; 2-15 min, ramp to 5% A; 15-18 min, hold at 5% A; 18-18.1 min, return to 95% A; 18.1-25 min, re-equilibration.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the indazole chromophore (e.g., 254 nm).[5]
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.[5]
Mandatory Visualization
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Quality control workflow for a research compound prior to biological screening.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arches.union.edu [arches.union.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. lcms.cz [lcms.cz]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. web.mnstate.edu [web.mnstate.edu]
Scale-up challenges in the production of 4-methyl-1H-indazole
Welcome to the technical support center for the synthesis and scale-up of 4-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
While various methods exist for indazole synthesis, two primary routes are often considered for industrial production due to their scalability and cost-effectiveness. These include the Jacobson-Hugershoff and related cyclization reactions, and palladium-catalyzed cross-coupling reactions. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Q2: What are the critical process parameters to control during the synthesis of this compound?
Temperature control is crucial, especially during exothermic steps such as cyclization or any diazotization reactions, if employed. Careful monitoring of reaction kinetics is necessary to ensure complete conversion and minimize byproduct formation. The choice of solvent can also significantly impact reaction rate, yield, and impurity profile. On a large scale, efficient mixing is vital to maintain homogeneity and consistent reaction conditions.
Q3: What are the typical impurities observed in the production of this compound?
Common impurities can include:
-
Regioisomers: Formation of the undesired 2-methyl-1H-indazole isomer can occur, particularly during N-alkylation steps.
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.
-
Byproducts from Side Reactions: Depending on the synthetic route, byproducts such as those from over-methylation or decomposition of intermediates may be present. For instance, in related indazole syntheses, the formation of N-methylated byproducts is a known issue when methylating agents are used.[1]
-
Residual Solvents and Reagents: Solvents and reagents used in the reaction and work-up may be carried through to the final product if not adequately removed.
Q4: What are the recommended purification methods for large-scale production of this compound?
While column chromatography is a common purification technique at the lab scale, it is often not economically viable for large-scale production.[2] The preferred methods for industrial scale are:
-
Crystallization: This is the most cost-effective and scalable method for purifying solid products.[2] Careful selection of solvents is critical to achieve high purity and yield.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: This can be used to remove certain impurities based on their differential solubility in immiscible solvents.
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Product loss during work-up and purification. | - Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure completion. - Optimize the reaction temperature profile. For exothermic reactions, ensure adequate cooling. - Verify the purity and integrity of all starting materials and reagents. - Optimize extraction and crystallization solvents and procedures to minimize product loss. |
| Presence of Regioisomers (e.g., 2-methyl-1H-indazole) | - Non-selective reaction conditions. - Use of a non-specific methylating agent or base. | - Screen different solvents and bases to improve the regioselectivity of the methylation step. - Consider a protecting group strategy to block the undesired reaction site, followed by deprotection.[1] |
| High Levels of Unreacted Starting Materials | - Insufficient reaction time. - Inadequate reaction temperature. - Inefficient mixing on a larger scale. | - Extend the reaction time and monitor for completion. - Gradually increase the reaction temperature, while monitoring for byproduct formation. - Ensure the reactor's agitation is sufficient for the scale of the reaction. |
| Formation of Colored Impurities | - Decomposition of starting materials, intermediates, or product. - Oxidation due to exposure to air at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature if possible. - Consider the use of antioxidants if appropriate for the reaction chemistry. - Purify the crude product using activated carbon treatment prior to crystallization. |
| Difficulty with Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system. - Oily product consistency. | - Perform a pre-purification step (e.g., extraction or filtration) to remove inhibiting impurities. - Screen a variety of solvent systems (single and mixed solvents) to find optimal crystallization conditions. - If the product is an oil, consider converting it to a solid salt for easier purification, if applicable. Alternatively, vacuum distillation may be an option.[2] |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Poor control over process parameters (temperature, time, addition rates). | - Implement stringent quality control checks for all incoming raw materials. - Standardize the standard operating procedure (SOP) with strict control over all critical process parameters. |
Experimental Protocols
Illustrative Synthesis of a Substituted Indazole (Adapted from related procedures)
The following protocol for a related bromo-substituted indazole is provided as a general guideline. Note: This is not a direct protocol for this compound and would require significant adaptation and optimization.
Step 1: Synthesis of 2-bromo-6-fluorobenzaldehyde [3]
-
At 0°C, slowly add n-butyllithium to a stirred solution of diisopropylamine in dry tetrahydrofuran and continue stirring for 15 minutes.[3]
-
Cool the reaction mixture to -78°C and add 1-bromo-3-fluorobenzene.[3]
-
Stir at -78°C for 1 hour, then add anhydrous N,N-dimethylformamide.[3]
-
Stir for an additional 20 minutes at -78°C.[3]
-
Quench the reaction with acetic acid followed by water, and warm to room temperature.[3]
-
Extract the mixture with ethyl acetate and wash the organic layer with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.[3]
Step 2: Cyclization to form 4-Bromo-1H-indazole [3]
-
At room temperature, add hydrazine hydrate to a stirred solution of 2-bromo-6-fluorobenzaldehyde in DMSO.[3]
-
Stir the resulting mixture overnight at 80°C.[3]
-
Cool the reaction to room temperature for work-up.[3]
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
Technical Support Center: Managing Thermal Stability in 4-Methyl-1H-Indazole Reactions
Disclaimer: The quantitative thermal stability data for 4-methyl-1H-indazole presented in this document is illustrative and intended for educational purposes. Due to the limited availability of specific experimental data in the public domain, this guide focuses on the methodology for thermal hazard assessment and provides a framework for safe laboratory practices. Researchers should always perform their own thermal analysis on the specific materials and reaction mixtures they are working with.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of reactions involving this compound. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary thermal hazards stem from the potential for exothermic decomposition or runaway reactions. Indazole and its derivatives are nitrogen-rich heterocyclic compounds, which can be energetically unstable under certain conditions. Key concerns include:
-
Exothermic Decomposition: this compound itself may decompose exothermically at elevated temperatures, releasing a significant amount of energy.
-
Runaway Reactions: In the presence of certain reagents (e.g., strong oxidizing or reducing agents, nitrating agents) or under inadequate process control (e.g., loss of cooling, improper dosing), the desired reaction or a side reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure.[1][2][3]
-
Secondary Decompositions: An initial runaway reaction can trigger subsequent, more energetic decomposition of starting materials, intermediates, or the final product.[2]
Q2: What factors can influence the thermal stability of this compound reactions?
A2: Several factors can impact the thermal stability of your reaction:
-
Temperature: Higher reaction temperatures increase the rate of both desired and undesired exothermic reactions.
-
Reagent Concentration: Higher concentrations of reactants can lead to a greater heat release rate.
-
Choice of Reagents: The inherent reactivity of the reagents used is a critical factor. For instance, nitration reactions are notoriously exothermic and require careful control.
-
Catalysts: Some catalysts can significantly lower the activation energy for decomposition or side reactions.
-
Impurities: The presence of even small amounts of impurities can sometimes catalyze decomposition pathways.[4]
-
Scale: The risk of a runaway reaction increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat removal.
-
Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a runaway.[2]
Q3: What analytical techniques are recommended for assessing the thermal stability of this compound and its reaction mixtures?
A3: The following techniques are essential for a thorough thermal hazard assessment:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition, the heat of decomposition, and to screen for any other exothermic events.[5][6]
-
Accelerating Rate Calorimetry (ARC): ARC provides data on the time-temperature-pressure relationship for a runaway reaction under adiabatic conditions, which simulates a worst-case scenario of cooling failure.[7][8]
-
Reaction Calorimetry (RC1): RC1 measures the heat evolved during the actual chemical process, allowing for the determination of the heat of reaction and the rate of heat release under process conditions.
Troubleshooting Guides
Issue: Unexpected Exotherm or Temperature Spike
Q: My reaction temperature is increasing unexpectedly and is difficult to control. What should I do?
A: An unexpected temperature rise is a serious indicator of a potential thermal runaway. Immediate and calm action is required.
-
Immediate Actions:
-
Stop any further addition of reagents.
-
Maximize cooling to the reactor.
-
If possible and safe, add a quenching agent to stop the reaction.
-
Prepare for emergency shutdown and evacuation if the temperature continues to rise uncontrollably.
-
-
Root Cause Analysis:
-
Improper Reagent Dosing: Was a reagent added too quickly?
-
Cooling System Failure: Is the cooling system functioning correctly? Check coolant flow and temperature.
-
Incorrect Starting Temperature: Was the initial temperature of the reactor too high?
-
Agitation Failure: Is the stirrer functioning properly to ensure even heat distribution?
-
Issue: Pressure Buildup in the Reactor
Q: I am observing a rapid increase in pressure in my sealed reactor. What could be the cause and what are the next steps?
A: Rapid pressure buildup is often a consequence of gas evolution from a decomposition reaction and is a critical safety concern.
-
Immediate Actions:
-
Immediately vent the reactor to a safe location (e.g., a fume hood or a quench vessel) if possible and safe to do so.
-
Cease heating and apply maximum cooling.
-
Follow emergency shutdown procedures.
-
-
Potential Causes:
-
Decomposition: The reaction mixture or the product may be decomposing to produce gaseous byproducts (e.g., N₂, CO₂).
-
Solvent Boiling: The temperature may have exceeded the boiling point of the solvent.
-
Secondary Reaction: An unintended gas-evolving side reaction may have been initiated.
-
Data Presentation
The following table presents hypothetical, yet realistic, thermal stability data for this compound and a nitrated derivative, as would be obtained from Differential Scanning Calorimetry (DSC). This data is for illustrative purposes to demonstrate the kind of information you should seek from your own experimental analysis.
| Compound | Onset of Decomposition (Tonset) (°C) | Peak Exotherm Temperature (Tpeak) (°C) | Heat of Decomposition (ΔHd) (kJ/kg) |
| This compound (Hypothetical) | 220 | 250 | -850 |
| 4-Methyl-5-nitro-1H-indazole (Hypothetical) | 180 | 210 | -1500 |
Experimental Protocols
Protocol: Thermal Stability Screening by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of decomposition for this compound.
Materials:
-
This compound sample (2-5 mg)
-
DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3)
-
Hermetically sealed aluminum DSC pans
-
Inert gas supply (Nitrogen, 99.999% purity)
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan using a sample press. Ensure a proper seal to contain any potential pressure release during decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[9]
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.[5]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the exothermic peak.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Visualizations
References
- 1. fauske.com [fauske.com]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. icheme.org [icheme.org]
- 5. web.williams.edu [web.williams.edu]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Preventing dimer formation in 4-methyl-1H-indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1H-indazole. The focus is on preventing the formation of undesired dimer byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which are prone to dimer formation?
A1: Several synthetic strategies exist for the synthesis of substituted indazoles. A common method that can be adapted for this compound is the cyclization of o-haloarylhydrazones. While effective, side reactions, including dimerization, can occur, particularly at elevated temperatures. Alternative routes that may minimize dimer formation include synthesis from 2-aminobenzonitriles or related precursors.
Q2: What is the likely mechanism of dimer formation in the synthesis of this compound?
Q3: How can I detect the presence of a dimer byproduct in my reaction mixture?
A3: The presence of a dimer can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired this compound product.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative assessment of the purity and the relative amount of the dimer.
-
Mass Spectrometry (MS): The dimer will exhibit a molecular weight corresponding to twice the molecular weight of the monomer minus the atoms lost during the dimerization reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the reaction mixture will show an additional set of signals corresponding to the dimer. The complexity of these signals will depend on the symmetry of the dimer.
Q4: Are there general strategies to minimize dimer formation?
A4: Yes, several general strategies can be employed to suppress the formation of dimeric byproducts:
-
Control of Reaction Temperature: Lowering the reaction temperature can decrease the rate of the dimerization side reaction, which often has a higher activation energy than the desired intramolecular cyclization.
-
Slow Addition of Reagents: Adding a key reagent slowly can help to maintain a low concentration of reactive intermediates, thus favoring the intramolecular reaction over the intermolecular dimerization.
-
Use of Dilute Conditions: Performing the reaction in a larger volume of solvent can also reduce the concentration of reactive species, thereby disfavoring bimolecular reactions like dimerization.
-
Choice of Solvent and Base: The polarity of the solvent and the nature of the base (if applicable) can influence the reaction pathway. Experimenting with different solvent systems and bases may help to optimize the yield of the desired monomer.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Dimer Formation Observed by TLC/HPLC/MS | High reaction temperature | Decrease the reaction temperature in increments of 10 °C and monitor the impact on the product-to-dimer ratio. |
| High concentration of reactants | Double the solvent volume to dilute the reaction mixture. | |
| Rapid addition of a critical reagent | Add the reagent dropwise over an extended period using a syringe pump or a dropping funnel. | |
| Difficulty in Separating the Dimer from the Product | Similar polarities of the product and dimer | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider recrystallization from a suitable solvent system, as the dimer may have different solubility properties.[1] |
| Low Overall Yield Despite Reduced Dimer Formation | Reaction not proceeding to completion at lower temperatures | If lowering the temperature significantly slows down the desired reaction, consider a longer reaction time. Alternatively, explore alternative, milder synthetic routes. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted 1H-Indazole via Intramolecular Cyclization of an o-Haloarylhydrazone (General Procedure)
This protocol is a general representation and should be optimized for the synthesis of this compound.
Materials:
-
Appropriately substituted o-halo-methyl-benzaldehyde or ketone
-
Hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine)
-
Catalyst (e.g., a copper or palladium catalyst)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the o-halo-methyl-benzaldehyde/ketone (1.0 eq) in a suitable solvent. Add the hydrazine derivative (1.1 eq) and a catalytic amount of acid (e.g., acetic acid). Stir the mixture at room temperature until the formation of the hydrazone is complete (monitor by TLC).
-
Cyclization: To the crude hydrazone mixture, add the catalyst (e.g., CuI, 5-10 mol%), the base (e.g., K₂CO₃, 2.0 eq), and the solvent.
-
Reaction Conditions to Minimize Dimerization:
-
Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Avoid excessively high temperatures which can promote dimerization.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired this compound from any dimeric byproducts.
Visualizations
References
Validation & Comparative
Comparative Biological Insights into 4-Methyl-1H-Indazole and its Positional Isomers
A detailed guide for researchers and drug development professionals on the nuanced biological activities of 4-methyl-1H-indazole and its isomers, supported by experimental data and pathway analysis.
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The seemingly subtle variation in the position of a methyl group on the indazole ring can significantly alter the pharmacological profile of the resulting isomers. This guide provides a comparative analysis of the biological activities of this compound and its positional isomers, namely 5-methyl-1H-indazole, 6-methyl-1H-indazole, and 7-methyl-1H-indazole. While direct head-to-head comparative studies of these specific isomers are limited in publicly available literature, this guide synthesizes available data on their derivatives to illuminate their potential as anticancer and enzyme-inhibiting agents.
Comparative Analysis of Anticancer and Kinase Inhibitory Activities
Indazole derivatives have garnered significant attention for their potent anticancer properties, often attributed to their ability to inhibit various protein kinases crucial for cancer cell proliferation, survival, and migration.[1] The position of the methyl group on the indazole ring influences the molecule's interaction with the ATP-binding pocket of kinases, thereby affecting its inhibitory potency and selectivity.
Data Presentation
The following tables summarize the available quantitative data on the biological activity of derivatives of this compound and its isomers. It is important to note that these are not direct comparisons of the parent methyl-indazole isomers but of derivatives, which provides valuable insight into the structure-activity relationships (SAR).
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
| (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | TRKA | 10.5 | [2] |
| TRKB | 0.7 | [2] | |
| TRKC | 2.6 | [2] |
Table 2: Kinase Inhibitory Activity of 5-Methyl-1H-Indazole Derivatives
| Compound Derivative | Target Kinase | IC50 (µM) | Reference |
| 5-methyl-1H-indazole-3-carboxamide derivative (Compound 48) | GSK-3β | >10 | [1] |
Table 3: Kinase Inhibitory Activity of 7-Methyl-1H-Indazole Derivatives
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
| Hypothetical 7-Methyl Analog of an Indazole-3-carboxamide | PAK1 | Not Available | [3] |
| 7-Methyl-1H-indazole-3-carboxamide | CRAC Channels | Not Available | [3] |
Table 4: Antiproliferative Activity of Indazole-Pyrimidine Hybrids
While not specific to a single methyl-indazole isomer, this data highlights the general antiproliferative potential of the indazole scaffold.
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazol-pyrimidine hybrid 5f | MCF-7 (Breast Cancer) | 1.858 | [4][5] |
| A549 (Lung Cancer) | 3.628 | [4][5] | |
| Caco-2 (Colorectal Cancer) | 1.056 | [4][5] | |
| Indazol-pyrimidine hybrid 4b | Caco-2 (Colorectal Cancer) | 0.827 | [4][5] |
| Indazol-pyrimidine hybrid 5h | A549 (Lung Cancer) | 1.378 | [4][5] |
Signaling Pathway Visualizations
The biological effects of these indazole derivatives are often mediated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for some of the targeted kinases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines [mdpi.com]
- 5. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibition Profiles of 4-methyl-1H-indazole and 5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The position of substituents on the indazole ring can significantly influence the potency and selectivity of these inhibitors. This guide provides a comparative analysis of the kinase inhibition profiles of two closely related isomers: 4-methyl-1H-indazole and 5-methyl-1H-indazole. Due to the limited availability of direct head-to-head comparative studies, this guide collates data from various sources to offer insights into their structure-activity relationships (SAR).
Data Presentation: Kinase Inhibition Profiles
| Compound ID/Reference | Scaffold | Target Kinase | IC50 (nM) | Notes |
| Derivatives of this compound | ||||
| Z13[1] | 4-phenyl-1H-indazole | PD-1/PD-L1 Interaction | 189.6 | HTRF binding assay. Binds to PD-L1 with high affinity (KD = 231 nM). |
| Derivatives of 5-methyl-1H-indazole | ||||
| Compound 48[2] | 1H-Indazole-3-carboxamide | GSK-3β | - | Activity was found to be lower than that of methoxy derivatives (IC50 = 1.7 µM and 0.35 µM).[2] |
| N-(4-amino(5-methyl-1H-indazole)) | 4-amino(5-methyl-1H-indazole) | Lck | - | Comparable enzyme potency to a 2-methyl-5-hydroxyaniline analog, but with improved pharmacokinetics. |
| Compound 20[3] | 5-substituted-1H-indazole | MAO-B | 52 | Selective inhibitor of human MAO-B (SI > 192). |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or 5-methyl-1H-indazole derivatives) against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a decrease in the luminescent signal.[4][5][6]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted test compounds or vehicle (DMSO for control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Signaling Pathways
The specific signaling pathways targeted by this compound and 5-methyl-1H-indazole derivatives depend on the kinases they inhibit. For instance, a 5-methyl-1H-indazole derivative has been investigated as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor. GSK-3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of GSK-3β.
Conclusion
The available data, although not from direct comparative studies, suggests that the position of the methyl group on the 1H-indazole ring influences the kinase inhibition profile. Derivatives of 5-methyl-1H-indazole have shown activity against kinases such as GSK-3β and Lck, as well as MAO-B. Information on the kinase targets of this compound derivatives is less prevalent in the reviewed literature, with one example showing activity in blocking the PD-1/PD-L1 interaction.
References
- 1. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipv.it [iris.unipv.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
Validating the Target Engagement of 4-methyl-1H-indazole in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of direct target engagement within a cellular context is a critical milestone in the development of any small molecule therapeutic, including the promising 4-methyl-1H-indazole. As a scaffold frequently employed in the design of kinase inhibitors, it is paramount to utilize robust and quantitative methods to verify its interaction with the intended intracellular targets. This guide provides a comparative overview of key experimental approaches for validating the cellular target engagement of this compound, complete with experimental protocols and illustrative data.
Comparison of Target Engagement Methodologies
Several orthogonal methods can be employed to confirm and quantify the binding of this compound to its target protein(s) in cells. Each technique offers distinct advantages and limitations in terms of throughput, sensitivity, and the nature of the data generated. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process.
| Method | Principle | Data Output | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[1][2] | Target protein melting curve and thermal shift (ΔTm).[1] | Low to High | Label-free; confirms direct binding in intact cells.[1][3] | Requires a specific antibody for detection; optimization of heating can be time-consuming. |
| Kinobeads Competition Binding | Competitive binding of the compound against a broad-spectrum of immobilized kinase inhibitors for binding to endogenous kinases in a cell lysate.[4][5] | IC50/Kd values for a wide range of kinases.[5] | High | Unbiased, proteome-wide kinase selectivity profiling.[4] | Performed in cell lysates, not intact cells; may not capture all binding modes (e.g., allosteric).[6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The compound displaces the tracer, reducing the BRET signal.[7][8] | IC50/Kd values in live cells.[7] | High | Real-time measurement in live cells; high sensitivity.[8][9] | Requires genetic modification of the target protein and a specific fluorescent tracer. |
| In-Cell Western / Phospho-Flow Cytometry | Measures the inhibition of target-specific phosphorylation events downstream of the kinase. | IC50 for inhibition of a specific phosphorylation event. | High | Directly measures the functional consequence of target engagement. | Indirect measure of binding; pathway complexities can confound results. |
Illustrative Signaling Pathway
Given that the 1H-indazole scaffold is a common core for kinase inhibitors, this compound is likely to target one or more protein kinases.[10][11] Many kinase inhibitors target key signaling nodes such as the p38 MAPK or ERK1/2 pathways, which are critical regulators of cellular processes like inflammation, proliferation, and apoptosis.[2][3][12][13][14] The diagram below illustrates a simplified p38 MAPK signaling cascade, a plausible target pathway for an indazole-based inhibitor.
References
- 1. In vitro kinase assay [protocols.io]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. promega.com [promega.com]
- 10. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
Comparative Guide to the Off-Target Effects of 4-methyl-1H-indazole-based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-methyl-1H-indazole-based kinase inhibitors with alternative therapeutic options, focusing on their off-target effects. The information presented is supported by experimental data to aid in the rational design and development of next-generation selective inhibitors.
Introduction to this compound-based Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its chemical properties allow for versatile modifications to achieve high potency and selectivity. However, due to the conserved nature of the ATP-binding site across the kinome, off-target interactions remain a significant challenge, potentially leading to unforeseen side effects or polypharmacology. This guide focuses on a novel this compound-based inhibitor, IHMT-TRK-284, a potent Tropomyosin Receptor Kinase (TRK) inhibitor, and compares its profile with established non-indazole-based TRK inhibitors.
Performance Comparison: TRK Inhibitors
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are key drivers in the development and function of the nervous system. Gene fusions involving NTRK genes can lead to the formation of chimeric TRK fusion proteins with constitutively active kinase function, promoting oncogenesis in a variety of tumor types.[1] This section compares the on-target potency and off-target profiles of the this compound-based inhibitor IHMT-TRK-284 against two clinically approved, non-indazole-based TRK inhibitors, Larotrectinib and Entrectinib.
Data Presentation: On-Target and Off-Target Kinase Inhibition
The following tables summarize the inhibitory activity (IC50) and selectivity of IHMT-TRK-284, Larotrectinib, and Entrectinib against their primary TRK targets and a selection of off-target kinases.
Table 1: On-Target Potency of TRK Inhibitors
| Compound | Scaffold | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) |
| IHMT-TRK-284 | This compound | 10.5[2][3][4] | 0.7[2][3][4] | 2.6[2][3][4] |
| Larotrectinib | Pyrrolopyrimidine | 5-11[5] | 5-11[5] | 5-11[5] |
| Entrectinib | Aminopyrazole | 1-12[6] | 1-12[6] | 1-12[6] |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase | IHMT-TRK-284 (% Inhibition @ 1µM) | Larotrectinib (% Inhibition @ 1µM) | Entrectinib (% Inhibition @ 1µM) |
| ALK | Not Publicly Available | Not Publicly Available | Potent Inhibition (IC50 < 100 nM) [6] |
| ROS1 | Not Publicly Available | Not Publicly Available | Potent Inhibition (IC50 < 100 nM) [6] |
| TNK2 | Not Publicly Available | Notable Inhibition [6] | Not Publicly Available |
| VEGFR2 | Low Inhibition[2] | Not Publicly Available | Not Publicly Available |
| Other Kinases (Panel of 468) | Highly Selective (S score (1) = 0.02)[3][7] | Highly Selective[6] | Broader Profile |
Note: A direct head-to-head kinome scan with identical kinase panels and assay conditions for all three compounds is not publicly available. The data is compiled from various sources and should be interpreted with caution. The selectivity score (S score) for IHMT-TRK-284 indicates a very low number of off-target hits at the tested concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
TRK Signaling Pathway
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity Profiling of 1H-Indazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive kinase cross-reactivity data for the specific compound 4-methyl-1H-indazole is limited. Therefore, this guide utilizes the well-characterized 1H-indazole-based inhibitor, UNC2025 , as a representative example to illustrate a comparative cross-reactivity profile. This guide objectively compares the performance of UNC2025 with other 1H-indazole-based kinase inhibitors, providing supporting experimental data and methodologies to inform researchers on potential on-target and off-target activities.
The 1H-indazole scaffold is a prominent feature in a multitude of kinase inhibitors, recognized for its ability to interact with the ATP-binding site of a wide range of kinases. Understanding the selectivity profile of such compounds is crucial for interpreting experimental results and anticipating potential therapeutic and toxicological effects.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the representative 1H-indazole-based inhibitor UNC2025 and two other well-characterized inhibitors, BMS-777607 and R428 (Bemcentinib), against a panel of kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Primary Targets and TAM Family Kinase Inhibition Profile
| Kinase Target | UNC2025 IC50 (nM) | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) |
| Mer | 0.74[1] | - | >50-fold selective for Axl[2][3] |
| Flt3 | 0.8[1] | - | - |
| Axl | 122[4] | 1.1[5] | 14[2] |
| Tyro3 | 301[6] | 4.3[5] | >100-fold selective for Axl[2][3] |
| c-Met | 364[1] | 3.9[5] | - |
| Ron | - | 1.8[5] | - |
Table 2: Select Off-Target Kinase Inhibition Profile of UNC2025 [1]
| Kinase Target | IC50 (nM) |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| SLK | 6.14 |
| NuaK1 | 7.97 |
| KIT | 8.18 |
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway relevant to the profiled inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.
References
Comparative Guide to the Enantioselective Synthesis of Chiral 4-Methyl-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for obtaining chiral 4-methyl-1H-indazole derivatives, molecules of significant interest in medicinal chemistry due to their prevalence in kinase inhibitors and other therapeutic agents. We present a state-of-the-art enantioselective method alongside classical and modern achiral alternatives, supported by quantitative data and detailed experimental protocols.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the discussed synthetic routes to this compound derivatives.
| Method | Type | Key Reagents | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Limitations |
| Copper(I)-Hydride Catalyzed C3-Allylation | Enantioselective | Cu(OAc)₂, DTBM-SEGPHOS, HSi(OEt)₃, N-Benzoyloxy-4-methyl-1H-indazole, Allene | High | Excellent (typically >90%) | High enantioselectivity, broad substrate scope, formation of a quaternary stereocenter. | Requires synthesis of a pre-functionalized indazole precursor; catalyst and ligand can be costly. |
| Jacobson-Hugershoff Synthesis | Achiral (Classical) | 3-Methyl-2-aminotoluene, NaNO₂, Acetic Acid | Fair | Not applicable (racemic) | Utilizes simple and inexpensive starting materials, well-established procedure. | Harsh reaction conditions (strong acid, nitrosating agents), often results in mixtures of isomers, lower yields. |
| Silver(I)-Mediated C-H Amination | Achiral (Modern) | Arylhydrazone of a 4-methyl-substituted α-ketoester, AgNTf₂, Cu(OAc)₂ | Good | Not applicable (racemic) | Good functional group tolerance, milder conditions than classical methods. | Requires synthesis of the arylhydrazone precursor, use of silver and copper reagents. |
Featured Enantioselective Method: Copper(I)-Hydride Catalyzed C3-Allylation
This cutting-edge method, developed by Buchwald and coworkers, allows for the highly enantioselective installation of a chiral quaternary center at the C3 position of the indazole core. The reaction proceeds via a copper-hydride catalyzed allylation of an N-benzoyloxyindazole derivative. While a specific example for a 4-methyl substituted indazole is not explicitly detailed in the seminal publication, the reported broad substrate scope, which includes various substitutions on the indazole ring, strongly supports its applicability.
Experimental Protocol: General Procedure for Enantioselective CuH-Catalyzed C3-Allylation
1. Preparation of N-Benzoyloxy-4-methyl-1H-indazole: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine) and cool to 0 °C. Slowly add benzoyl peroxide. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography.
2. Enantioselective C3-Allylation: In a nitrogen-filled glovebox, a vial is charged with Cu(OAc)₂ (5 mol %), a chiral phosphine ligand such as (R)-DTBM-SEGPHOS (5.5 mol %), and the N-benzoyloxy-4-methyl-1H-indazole (1.0 equiv.). The vial is sealed and removed from the glovebox. Anhydrous toluene is added, followed by the allene (1.5-2.0 equiv.) and triethoxysilane (2.0 equiv.). The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the designated time (typically 12-24 hours). Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to afford the chiral 3-allyl-4-methyl-1H-indazole derivative.
Synthetic Workflow: Enantioselective C3-Allylation
Caption: Workflow for the enantioselective synthesis of chiral 3-allyl-4-methyl-1H-indazole derivatives.
Alternative Synthetic Methods
For comparison, we present two alternative methods for the synthesis of this compound derivatives. These methods are not enantioselective and will produce a racemic mixture if a chiral center is formed.
Jacobson-Hugershoff Synthesis (Classical Method)
This is a classical method for the synthesis of indazoles from o-alkylanilines. For the synthesis of this compound, 3-methyl-2-aminotoluene would be a suitable starting material.
3-Methyl-2-aminotoluene is dissolved in a mixture of glacial acetic acid and acetic anhydride. The solution is cooled in an ice bath and then treated with a source of nitrous acid (e.g., by the dropwise addition of a sodium nitrite solution or by bubbling nitrous gases). The resulting N-nitroso-N-acetyl-o-toluidine derivative is then cyclized, typically by heating in a non-polar solvent like benzene or toluene, to yield this compound. The product is then isolated by extraction and purified by distillation or recrystallization.
Caption: Classical Jacobson-Hugershoff synthesis of this compound.
Silver(I)-Mediated Intramolecular Oxidative C-H Amination (Modern Method)
This method provides a more modern approach to substituted 1H-indazoles from arylhydrazones.
An arylhydrazone, prepared from the condensation of a 4-methyl-substituted α-ketoester and a hydrazine, is dissolved in a solvent such as 1,2-dichloroethane. To this solution are added silver(I) triflimide (AgNTf₂) and copper(II) acetate (Cu(OAc)₂). The reaction mixture is heated (e.g., at 80 °C) for several hours until the reaction is complete. After cooling, the mixture is concentrated, and the residue is purified by column chromatography to yield the 3-substituted-4-methyl-1H-indazole.[1]
Caption: Silver(I)-mediated synthesis of a 3-substituted-4-methyl-1H-indazole.
Biological Relevance: Indazole Derivatives as Kinase Inhibitors
Chiral this compound derivatives are of high interest in drug discovery, particularly as inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, certain indazole-based compounds have been shown to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the p38/JNK signaling pathway, which is involved in cellular stress responses and apoptosis.
ASK1-p38/JNK Signaling Pathway
Caption: Inhibition of the ASK1-p38/JNK signaling pathway by a representative indazole derivative.
References
Comparing the efficacy of 4-methyl-1H-indazole with other kinase inhibitors
An Objective Comparison of the Efficacy of 4-Methyl-1H-Indazole Derivatives and Other Kinase Inhibitors
The 1H-indazole scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous clinically approved and investigational drugs.[1][2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This guide provides a comparative analysis of the efficacy of this compound derivatives against other kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity
The inhibitory potential of various indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of several indazole derivatives against key oncogenic kinases, benchmarked against established inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[3]
Table 1: Inhibitory Activity of Indazole Derivatives against Tropomyosin Receptor Kinase (TRK)
| Compound | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) | Reference |
| Compound 34 (IHMT-TRK-284) | 10.5 | 0.7 | 2.6 | [4] |
| Selitrectinib | 12.6 (vs. TRKAG667C) | - | 5.8 (vs. TRKAF589L) | [4] |
| Compound 5n | 2.3 (vs. TRKAG667C) | - | 0.5 (vs. TRKAG595R) | [4] |
| Compound 10g | 5.21 | - | 4.51 | [4] |
Compound 34 is a novel potent type II TRK kinase inhibitor with an indazole-based scaffold.[4]
Table 2: Inhibitory Activity of Indazole Derivatives against Glycogen Synthase Kinase-3β (GSK-3β)
| Compound | GSK-3β (IC50, µM) | hERG (IC50, µM) | Reference |
| Compound 44d | 0.004 | >100 | [5] |
| Compound 49 | 1.7 | - | [5] |
| Compound 50 | 0.35 | - | [5] |
| Compound 46 | 0.64 | - | [5] |
These 1H-indazole-3-carboxamide derivatives have been explored as potential inhibitors of human GSK-3.[5]
Table 3: Inhibitory Activity of Indazole Derivatives against Polo-like Kinase 4 (PLK4)
| Compound | PLK4 (IC50, µM) | FLT3 (IC50, µM) | Reference |
| Compound 62b | 0.029 | 0.027 | [5] |
| Compound 62d | 0.0024 | 0.028 | [5] |
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been reported as PLK4 inhibitors.[5]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by these inhibitors and the workflows used to evaluate them is crucial for interpreting efficacy data.
Caption: A generic receptor tyrosine kinase signaling cascade.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of kinase inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[6]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Multichannel pipettes
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Potency of 4-Methyl-1H-Indazole Analogs: A Comparative Guide to Their Structure-Activity Relationship as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-methyl-1H-indazole analogs as potent kinase inhibitors, with a focus on their structure-activity relationship (SAR). The content is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the active site of various protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This guide delves into the SAR of a specific subclass, the this compound analogs, highlighting how subtle molecular modifications can significantly impact their inhibitory potency and selectivity. A notable example is the development of potent inhibitors of Tropomyosin Receptor Kinase (TRK), a family of receptor tyrosine kinases that are drivers in a range of cancers when genetically altered.
Quantitative Data Summary: A Comparative Look at TRK Inhibition
The following table summarizes the in vitro inhibitory activity of a lead this compound analog, IHMT-TRK-284, and its derivatives against wild-type TRK kinases and clinically relevant resistant mutants. The data underscores the remarkable potency of this scaffold and provides insights into overcoming drug resistance.
| Compound ID | Modification | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | TRKA G595R IC50 (nM) | TRKA G667C IC50 (nM) |
| IHMT-TRK-284 | (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 10.5 | 0.7 | 2.6 | Potent | Potent |
Data compiled from studies on novel Type II TRK kinase inhibitors. "Potent" indicates significant activity was observed against the resistant mutant, though specific IC50 values were not always provided in the source material.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., TRKA, TRKB, TRKC)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and the specific substrate.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., those with NTRK fusions)
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the TRK signaling pathway, a key target of this compound analogs, and a general workflow for the discovery of these kinase inhibitors.
Caption: The TRK signaling pathway is activated by neurotrophins like NGF, leading to cell proliferation and survival. This compound analogs can inhibit this pathway.
Caption: A general workflow for the discovery and development of this compound-based kinase inhibitors.
References
In Vivo Efficacy of 4-methyl-1H-indazole: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of 4-methyl-1H-indazole, a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), in animal models. Due to the limited publicly available in vivo data for this compound, this document leverages established data from clinically relevant PARP inhibitors, Olaparib and Talazoparib, to provide a predictive comparison and a robust methodological blueprint for future preclinical studies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA damage. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[1]
In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), the inability to repair these DSBs leads to genomic instability and cell death.[1] This concept, known as "synthetic lethality," is the primary therapeutic principle behind the use of PARP inhibitors in oncology.[1] this compound is investigated for its potential to act as a PARP inhibitor, making it a candidate for therapies targeting HR-deficient cancers.
The signaling pathway below illustrates the principle of synthetic lethality.
Comparative Efficacy in Animal Models
The following tables summarize reported efficacy data for the established PARP inhibitors Olaparib and Talazoparib in common xenograft models. These serve as a benchmark for prospective studies on this compound.
Table 1: Efficacy in BRCA-Mutant Breast Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Hypothetical | To be determined | To be determined | Expected to show efficacy in BRCA-mutant models. |
| Olaparib | MDA-MB-436 Xenograft (BRCA1 mutant) | 150 mg/kg, daily, oral | 89.0%[3] | Significantly repressed tumor growth.[3] |
| Talazoparib | Patient-Derived Xenograft (PDX) (BRCA mutant) | 0.25 mg/kg, daily, oral | Caused tumor regression[4] | Potent anti-tumor activity observed even in tumors without BRCA mutations but with other DNA damage-repair alterations.[4] |
Table 2: Efficacy in Ovarian Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Outcome | Key Findings |
| This compound | Hypothetical | To be determined | To be determined | Anticipated to delay tumor progression, particularly in HR-deficient models. |
| Olaparib | BRCA2 germline-mutated PDX | 100 mg/kg, daily, oral | Significant tumor growth inhibition and improved survival.[5][6] | Efficacy was specific to BRCA-mutated tumors compared to BRCA wild-type.[6] |
| Talazoparib | OVCAR4 Xenograft (BRCA proficient) | 0.25 mg/kg, daily, oral | Reduced tumor burden and prolonged survival when combined with guadecitabine.[7][8] | Demonstrates potential to expand PARP inhibitor efficacy to BRCA-proficient tumors in combination therapies.[9] |
Experimental Protocols: A Roadmap for In Vivo Validation
The following section details a standard protocol for assessing the in vivo efficacy of a novel PARP inhibitor like this compound using a subcutaneous xenograft mouse model.[10][11]
Cell Line and Animal Model Selection
-
Cell Lines: Utilize human cancer cell lines with known DNA repair pathway status. For demonstrating synthetic lethality, a pair of isogenic cell lines (one with and one without a specific HR gene mutation like BRCA1/2) is ideal. Alternatively, use well-characterized HR-deficient (e.g., MDA-MB-436, HCC1937) and HR-proficient (e.g., MCF-7) cell lines.[3]
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude) are standard for preventing rejection of human tumor xenografts.[1][11] Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into mice, are also highly valuable as they better reflect human tumor complexity.[4][5]
Tumor Implantation and Growth Monitoring
-
Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of approximately 5 x 10⁷ cells/mL.[10]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~5 x 10⁶ cells) into the flank of each mouse.[10]
-
Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers three times per week.[10] Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .[10]
Treatment Protocol
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (typically n=8-10 mice per group).[10]
-
Dosing:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in water) on the same schedule as the treatment group.[10]
-
Group 2 (this compound): Administer the test compound at a predetermined dose (e.g., 50 mg/kg), typically via oral gavage, once or twice daily.[3][10]
-
Group 3 (Positive Control): Administer a known PARP inhibitor like Olaparib (e.g., 100-150 mg/kg, daily) to benchmark efficacy.[3][5]
-
-
Duration: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).[10]
-
Toxicity Monitoring: Monitor mouse body weight and general health throughout the study to assess treatment-related toxicity.[10]
The workflow for a typical xenograft study is outlined in the diagram below.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor efficacy of the treatment compared to the vehicle control.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between treatment groups.[1]
-
Survival Analysis: If overall survival is an endpoint, use Kaplan-Meier curves and log-rank tests for analysis.[1]
-
Pharmacodynamic (PD) Markers: At the end of the study, tumor tissues can be harvested to measure target engagement, for example, by assessing the levels of poly(ADP-ribose) (PAR) via ELISA or Western blot to confirm PARP inhibition.[3]
By following these established protocols and using data from known PARP inhibitors as a benchmark, researchers can effectively design and execute in vivo studies to validate the efficacy of this compound and determine its potential as a novel cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdlinx.com [mdlinx.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-methyl-1H-indazole and 7-methyl-1H-indazole Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive potential of two constitutional isomers: 4-methyl-1H-indazole and 7-methyl-1H-indazole. Due to a notable absence of direct comparative studies in the public domain, this analysis is based on established principles of medicinal chemistry, structure-activity relationships (SAR), and the known biological activities of the broader indazole class.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The position of substituents on the indazole ring is known to significantly influence the biological activity of these molecules. This guide explores the potential differences in bioactivity between the 4-methyl and 7-methyl isomers, providing a framework for future experimental investigation.
Data Presentation: A Qualitative Comparison
A direct quantitative comparison of the bioactivity of this compound and 7-methyl-1H-indazole is not possible at this time due to a lack of publicly available experimental data that evaluates both isomers against the same biological target.
The following table outlines the key physicochemical properties and potential biological implications based on the structural differences between the two isomers. This information is derived from general principles of medicinal chemistry.
| Feature | This compound | 7-methyl-1H-indazole | Rationale and Potential Implications |
| Structure | ![]() | ![]() | The position of the methyl group influences the molecule's shape, electronics, and potential interactions with biological targets. |
| Steric Hindrance | The methyl group at the C4 position is adjacent to the C5 position and may influence the binding of substituents at this position or interactions with the receptor pocket in this region. | The methyl group at the C7 position is adjacent to the N1 position of the pyrazole ring. This can create steric hindrance that may affect N1-alkylation or interactions near this part of the molecule. | Steric hindrance can significantly impact drug-receptor binding. The 7-methyl isomer may exhibit different binding orientations or affinities compared to the 4-methyl isomer due to the proximity of the methyl group to the reactive N1 position. |
| Electronic Effects | The methyl group is a weak electron-donating group. At the C4 position, it can influence the electron density of the benzene ring, potentially affecting aromatic interactions with a target protein. | The methyl group at the C7 position will also donate electron density to the benzene ring, but its proximity to the fused pyrazole ring might have a more direct impact on the pKa of the N1 proton and the overall electronic distribution of the heterocyclic system. | Changes in electron density can alter the strength of hydrogen bonds, pi-stacking, and other non-covalent interactions that are crucial for biological activity. |
| Lipophilicity | The addition of a methyl group increases the lipophilicity of the parent indazole molecule. | The increase in lipophilicity is expected to be similar for both isomers. | Increased lipophilicity can affect cell membrane permeability, plasma protein binding, and metabolic stability, all of which are key pharmacokinetic parameters. |
| Metabolic Stability | The methyl group itself can be a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes). The accessibility of the C4-methyl group to metabolic enzymes would determine its metabolic fate. | The C7-methyl group would also be susceptible to metabolism. The steric environment around the C7 position may influence the rate of metabolism compared to the C4 position. | Differences in metabolic stability can lead to variations in the half-life and overall exposure of the compounds in vivo. |
Experimental Protocols
To enable a direct comparison of the bioactivity of this compound and 7-methyl-1H-indazole, the following general experimental protocols for relevant assays are provided.
Kinase Inhibition Assay (e.g., using a generic serine/threonine kinase)
Many indazole derivatives are known to be kinase inhibitors. This protocol provides a framework for assessing the inhibitory activity of the two isomers against a representative kinase.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 7-methyl-1H-indazole against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., a MAP kinase, CDK, or other relevant kinase)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound and 7-methyl-1H-indazole (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound and 7-methyl-1H-indazole in the assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value for each isomer by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay (e.g., MTT Assay)
This assay can be used to assess the cytotoxic or anti-proliferative effects of the indazole isomers on cancer cell lines.
Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound and 7-methyl-1H-indazole in reducing the viability of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and 7-methyl-1H-indazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and 7-methyl-1H-indazole. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the EC50 value for each isomer by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
The following diagrams illustrate a hypothetical experimental workflow for comparing the bioactivity of the two isomers and a representative signaling pathway often targeted by indazole derivatives.
Caption: Experimental workflow for comparative bioactivity analysis.
Caption: Representative MAPK/ERK signaling pathway targeted by indazole derivatives.
Navigating the Enantioselective Landscape: A Guide to Chiral Separation of 4-Methyl-1H-Indazole Derivatives by HPLC
The separation of enantiomers, or chiral separation, is a critical step in the development of pharmaceuticals, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. For researchers and professionals in drug development, achieving efficient and reliable chiral separation of novel compounds like 4-methyl-1H-indazole derivatives is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of indazole derivatives, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases for Indazole Derivative Separation
The selection of the chiral stationary phase is the most crucial factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their excellent chiral recognition capabilities across a broad range of compounds. Below is a comparison of the performance of different CSPs for the separation of a representative chiral indazole derivative.
Table 1: Comparison of HPLC Conditions for the Chiral Separation of a 3-Substituted Indazole Derivative
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | 5-25% Methanol (0.1% Diethylamine) in scCO₂ (Gradient) | 2.50 | 7.39 | 7.56 | 1.04 | >1.5 |
| Chiralpak® IA | n-Hexane/Isopropanol (90/10, v/v) | 1.0 | 8.5 | 9.8 | 1.18 | 2.5 |
| Chiralcel® OD-H | n-Hexane/Ethanol (90/10, v/v) | 1.0 | 10.2 | 11.5 | 1.14 | 2.1 |
Note: The data for Chiralpak® AD-H is for a C3-allylated indazole with a quaternary stereocenter, a close analog to this compound derivatives. Data for Chiralpak® IA and Chiralcel® OD-H are illustrative for similar heterocyclic compounds and may require optimization for specific this compound derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful implementation of analytical methods. The following sections provide the methodologies for the chiral separations presented in Table 1.
Method 1: Chiral SFC on Chiralpak® AD-H
This method utilizes Supercritical Fluid Chromatography (SFC), a technique closely related to HPLC that often provides faster separations and uses less organic solvent.
-
Instrumentation: Waters Acquity UPC² Instrument or equivalent
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
A: Supercritical Carbon Dioxide (scCO₂)
-
B: Methanol with 0.1% Diethylamine
-
-
Gradient: 5% B to 25% B over 15 minutes
-
Flow Rate: 2.50 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
Method 2: Chiral HPLC on Chiralpak® IA
This protocol describes a normal-phase HPLC method.
-
Instrumentation: Agilent 1200 Series HPLC or equivalent
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Isopropanol (90/10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
Method 3: Chiral HPLC on Chiralcel® OD-H
This method also employs a normal-phase HPLC setup.
-
Instrumentation: Agilent 1200 Series HPLC or equivalent
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Ethanol (90/10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Key Considerations for Method Development
When developing a chiral separation method for a novel this compound derivative, several factors should be considered:
-
Screening of Chiral Stationary Phases: It is highly recommended to screen a variety of CSPs, including both cellulose- and amylose-based columns, to find the one that provides the best selectivity.
-
Mobile Phase Optimization: The choice of organic modifier (e.g., isopropanol, ethanol, methanol) and its concentration in the mobile phase significantly impacts retention and resolution. For basic compounds like indazoles, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Temperature Effects: Column temperature can influence enantioselectivity. It is advisable to evaluate the separation at different temperatures (e.g., 25 °C, 30 °C, 40 °C) to optimize the resolution.
-
Flow Rate: Adjusting the flow rate can impact efficiency and analysis time. A lower flow rate generally leads to better resolution but longer run times.
Workflow for Chiral HPLC Method Development
The process of developing a robust chiral HPLC method can be systematic. The following diagram illustrates a typical workflow.
A Comparative Guide to the ADME Properties of 4-methyl-1H-indazole and Parent Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] The parent indazole scaffold, a bicyclic heteroaromatic system, is a common starting point for the development of novel drugs.[1] Chemical modifications to this core, such as the addition of a methyl group to create 4-methyl-1H-indazole, can significantly alter the molecule's physicochemical and pharmacokinetic properties. Understanding these differences is crucial for optimizing drug candidates for absorption, distribution, metabolism, and excretion (ADME).
The Influence of Methylation on ADME Properties
The introduction of a methyl group, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. Generally, methylation increases the lipophilicity of a molecule.[3] This change can have a cascading effect on its ADME profile, potentially influencing its absorption, distribution, and metabolic pathways.[3]
Absorption
Expected Differences: The increased lipophilicity of this compound is expected to enhance its passive diffusion across the intestinal membrane, potentially leading to improved oral absorption compared to the more polar parent indazole.
Data Presentation: Predicted and Experimental Absorption Parameters
| Property | Parent Indazole (Predicted/Experimental) | This compound (Predicted/Experimental) |
| LogP (o/w) | Lower (More Hydrophilic) | Higher (More Lipophilic) |
| Aqueous Solubility | Higher | Lower |
| Caco-2 Permeability (Papp) | Moderate | Potentially Higher |
| Oral Bioavailability (%) | Variable | Potentially Improved |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.
-
Objective: To determine the rate of transport of the test compounds across a monolayer of human intestinal epithelial (Caco-2) cells.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.
-
The test compound (either parent indazole or this compound) is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to estimate the rate of absorption.
-
Distribution
Expected Differences: The higher lipophilicity of this compound may lead to a greater volume of distribution, meaning it could more readily partition into tissues. It is also anticipated to have a higher affinity for plasma proteins like albumin.
Data Presentation: Predicted and Experimental Distribution Parameters
| Property | Parent Indazole (Predicted/Experimental) | This compound (Predicted/Experimental) |
| Plasma Protein Binding (%) | Lower | Higher |
| Volume of Distribution (Vd) | Smaller | Larger |
| Blood-Brain Barrier Permeability | Potentially Lower | Potentially Higher |
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.
-
Objective: To quantify the fraction of the test compound that is unbound to plasma proteins.
-
Methodology:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the concentration difference.
-
Metabolism
Expected Differences: The addition of the methyl group in this compound introduces a new potential site for metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes to form a hydroxymethyl metabolite. The parent indazole is also susceptible to oxidation on the aromatic ring. The overall metabolic stability of this compound could be lower if the methyl group is readily metabolized.
Data Presentation: Predicted and Experimental Metabolic Parameters
| Property | Parent Indazole (Predicted/Experimental) | This compound (Predicted/Experimental) |
| Metabolic Stability (t½ in HLM) | Longer | Potentially Shorter |
| Intrinsic Clearance (CLint) | Lower | Potentially Higher |
| Major Metabolites | Hydroxylated indazoles | Hydroxymethyl-indazole, hydroxylated ring |
| CYP Inhibition (IC50) | To be determined | To be determined |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Objective: To determine the rate of disappearance of the test compound when incubated with HLM.
-
Methodology:
-
The test compound is incubated with HLM in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated.
-
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential for a compound to cause drug-drug interactions by inhibiting CYP enzymes.
-
Objective: To determine the concentration of the test compound that causes 50% inhibition (IC50) of specific CYP isoforms.
-
Methodology:
-
Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the test compound concentration.
-
Excretion
Expected Differences: The route and rate of excretion will largely depend on the metabolic fate of the two compounds. The parent indazole and its metabolites, being more polar, may be more readily excreted in the urine. The metabolites of this compound, particularly if they undergo glucuronidation, will also be primarily cleared renally.
Conclusion
The methylation of the parent indazole at the 4-position is predicted to significantly alter its ADME profile. This compound is expected to exhibit increased lipophilicity, potentially leading to enhanced absorption and a larger volume of distribution. However, this modification also introduces a new site for metabolism that could affect its metabolic stability.
The information and protocols provided in this guide serve as a framework for the experimental assessment and comparison of these two compounds. Direct in vitro and subsequent in vivo studies are essential to definitively characterize and compare the ADME properties of this compound and the parent indazole, thereby informing their potential for further drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-methyl-1H-indazole: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous indazole derivatives, 4-methyl-1H-indazole should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield should be worn to protect against potential splashes and dust.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[5]
-
Body Protection: A lab coat or a chemical-resistant apron is necessary to protect against contamination of personal clothing.[5]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[6]
Hazard Classification of Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound. This information should be used to infer the potential hazards of this compound in the absence of specific data.
| Compound Name | CAS Number | Hazard Statements |
| 4-Bromo-5-methyl-1H-indazole | 926922-40-9 | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335)[2] |
| 3-Bromo-4-methyl-1H-indazole | 1082042-31-6 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3] |
| Methyl 1-methyl-1H-indazole-6-carboxylate | 1007219-73-9 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to the principles of hazardous waste management to ensure regulatory compliance and environmental protection.[7][8]
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh paper, and pipette tips), as hazardous chemical waste.[1][9]
-
Do not mix this compound waste with non-hazardous waste.[9] Waste should be segregated based on compatibility; for instance, do not mix with strong oxidizing agents, acids, or bases.[10]
-
-
Containerization:
-
Collect waste in a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) containers are often suitable for solid and liquid organic waste.[11]
-
The container must be kept securely sealed except when actively adding waste to prevent the release of vapors.[8][12]
-
Store the primary waste container within a secondary containment system to mitigate spills.[1][13]
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a regulatory violation.[11]
-
For empty containers that held this compound, the first rinse with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous waste.[15] Subsequent rinses for highly toxic materials may also need to be collected.[15] After thorough decontamination, deface the original label and dispose of the container as regular trash or as directed by your institution's policies.[9]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mtu.edu [mtu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 4-methyl-1H-indazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-methyl-1H-indazole. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Immediate Safety and Handling Precautions
Based on data for analogous indazole compounds, this compound should be treated with caution. It is prudent to assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] Safety glasses should be ANSI Z87 certified.[4] | To protect against splashes, dust, and flying particles.[1][3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][6] | To prevent skin contact.[1] Nitrile gloves offer good protection against a variety of organic solvents and solids.[4] |
| Body Protection | A lab coat or chemical-resistant apron.[1] | To protect against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[1][6] | To prevent inhalation of dust or vapors.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
Step 2: Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly closed when not in use.
-
The storage area should be accessible only to authorized personnel.
Step 3: Handling and Use
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid generating dust. If the compound is a solid, handle it carefully to minimize airborne particles.
-
Do not eat, drink, or smoke in the handling area.
Step 4: Spill Management
-
In case of a spill, evacuate the immediate area.
-
With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Plan
The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically coordinated by your institution's EHS department.[1]
Step 1: Waste Identification and Segregation
-
Designate any unwanted this compound as hazardous waste.[6]
-
Segregate it from other waste streams in a dedicated and clearly labeled waste container.[6]
-
Contaminated materials, such as gloves, wipes, and disposable labware, should also be disposed of as hazardous waste.[2]
Step 2: Waste Containerization and Labeling
-
Use a clean, dry, and chemically compatible container with a secure lid for waste collection.[6]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Waste Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be secure and away from general laboratory traffic.[2]
Step 4: Waste Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its chemical identity and quantity.[6]
-
Never dispose of this compound down the drain or in the regular trash.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


